Nigroain-B: Molecular Architecture, Physicochemical Profiling, and Dual-Modality Therapeutic Applications
Executive Summary As a Senior Application Scientist in peptide engineering, I approach the characterization of amphibian-derived peptides not merely as a cataloging exercise, but as an analysis of evolutionary molecular...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in peptide engineering, I approach the characterization of amphibian-derived peptides not merely as a cataloging exercise, but as an analysis of evolutionary molecular design. Nigroain-B , specifically the highly characterized Nigroain-B-MS1 variant isolated from the skin secretions of the East Asian frog Hylarana maosuoensis, represents a masterclass in biochemical engineering . Unlike traditional single-target biologics, Nigroain-B-MS1 is a dual-modality peptide natively engineered to simultaneously disrupt bacterial lipid bilayers (Antimicrobial Peptide - AMP) and quench reactive oxygen species (Antioxidant Peptide - AOP). This whitepaper deconstructs its sequence, physicochemical logic, and the self-validating protocols required for its synthesis and evaluation.
The efficacy of Nigroain-B-MS1 is strictly dictated by its 21-amino-acid sequence: CVVSSGWKWNYKIRCKLTGNC .
A superficial analysis might simply note the presence of three cysteine residues. However, a mechanistic view reveals a highly specialized topology. The peptide features a C-terminal "Rana Box" motif—a cyclic heptapeptide ring formed by an intramolecular disulfide bridge between Cys15 and Cys21 (CKLTGNC). This rigid loop acts as a structural anchor during membrane insertion . Crucially, this leaves the N-terminal Cys1 as a free thiol (-SH), which serves as a potent, direct electron donor for neutralizing free radicals.
Table 1: Physicochemical Properties of Nigroain-B-MS1
Property
Value
Structural Implication (Causality)
Sequence
CVVSSGWKWNYKIRCKLTGNC
21-residue linear precursor with terminal modifications.
Molecular Weight
2445.90 Da
Optimal size for membrane penetration without triggering immunogenicity.
Isoelectric Point (pI)
9.42
Highly basic; ensures complete protonation at physiological pH (7.4).
Net Charge
+4
Driven by Lys/Arg; ensures electrostatic attraction to anionic bacterial membranes.
Hydrophobic Ratio
~47.6%
Facilitates lipid bilayer insertion following initial electrostatic docking.
Disulfide Bridge
Cys15–Cys21
Forms the structurally rigid C-terminal "Rana Box" for membrane anchoring.
Free Thiol
Cys1
Acts as a primary hydrogen atom transfer (HAT) site for ROS scavenging.
Mechanisms of Action: The Dual-Modality Pathway
The therapeutic potential of Nigroain-B-MS1 stems from two distinct but synergistic mechanistic pathways :
Antimicrobial Modality (Membrane Lysis): The cationic residues (Lys8, Lys12, Arg14, Lys16) generate a +4 net charge, driving electrostatic affinity toward the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) of bacterial membranes. Once docked, the hydrophobic core (Val2, Val3, Trp7, Trp9, Ile13) inserts into the lipid bilayer, stabilized by the Rana Box, leading to pore formation and osmotic lysis.
Antioxidant Modality (Redox Quenching): Environmental stress (e.g., UV radiation) generates Reactive Oxygen Species (ROS). The free thiol at Cys1, combined with the electron-rich aromatic rings of Trp7, Trp9, and Tyr11, provides multiple sites for direct single electron transfer (SET) and hydrogen atom transfer (HAT), effectively neutralizing radicals before they cause lipid peroxidation.
Fig 1. Dual-modality signaling and mechanistic pathway of Nigroain-B-MS1.
Experimental Methodologies & Validated Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven workflows for synthesizing and evaluating Nigroain-B-MS1.
Standard air oxidation of a peptide with three cysteine residues yields a chaotic mixture of disulfide isomers. To engineer the native structure (Cys15-Cys21 disulfide; Cys1 free thiol), we must employ an orthogonal protection strategy.
Fmoc-SPPS Elongation: Synthesize the peptide on a Rink Amide resin. Causality: Protect Cys15 and Cys21 with acid-labile Trityl (Trt) groups, and protect Cys1 with an acid-stable Acetamidomethyl (Acm) group. This prevents Cys1 from participating in the initial oxidation.
Cleavage: Treat with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. This cleaves the peptide and removes Trt groups, leaving Cys15 and Cys21 as free thiols.
Regioselective Oxidation: Dissolve the crude peptide in 0.1 M ammonium bicarbonate (pH 8.0) at high dilution (<0.5 mg/mL) and stir open to air for 24-48 hours. Causality: High dilution heavily favors intramolecular cyclization over intermolecular dimerization.
Self-Validation (Ellman’s Test): React a 10 μL aliquot with Ellman's reagent (DTNB). A lack of yellow color (Abs 412 nm) confirms 100% oxidation of Cys15/21. If yellow persists, oxidation is incomplete and must continue.
Acm Deprotection: Treat the fully oxidized peptide with iodine (
I2
) in aqueous acetic acid to remove the Acm group, liberating the Cys1 free thiol.
Purification: Isolate via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
Fig 2. Self-validating orthogonal synthesis workflow for Nigroain-B-MS1.
Protocol 2: DPPH Radical Scavenging Assay
This assay evaluates the single electron transfer (SET) capability of the peptide's free thiol and aromatic residues.
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Causality: Methanol is strictly required because the DPPH radical is insoluble in aqueous buffers.
Incubation: Mix 100 μL of peptide solution (50 μM) with 100 μL of DPPH solution in a 96-well plate. Incubate in the dark for 30 minutes. Causality: Darkness prevents UV-induced auto-degradation of the DPPH radical, which would skew the baseline.
Self-Validation: The system is self-validating if the negative control (methanol + water) reads ~0.8-1.0 OD at 517 nm, and the positive control (Ascorbic Acid) reads <0.1 OD.
Data synthesized from foundational assays on H. maosuoensis secretions .
Assay / Target
Efficacy / MIC
Mechanistic Note
DPPH Radical Scavenging
99.7% (at 50 μM)
Near-total eradication of radicals via direct hydrogen atom transfer.
ABTS Radical Scavenging
68.3% (at 50 μM)
Efficient single electron transfer neutralizing cationic radicals.
Staphylococcus aureus
MIC = 4.7 μM
Potent disruption of Gram-positive peptidoglycan/lipid interface.
Nocardia asteroides
MIC = 18.8 μM
Broad-spectrum action against opportunistic actinomycetes.
Drug Development Considerations
For drug development professionals, Nigroain-B-MS1 presents a highly viable scaffold for topical therapeutics, particularly in wound healing and anti-photoaging formulations. The dual action ensures that while the peptide sterilizes the wound bed (preventing S. aureus colonization), it simultaneously neutralizes ROS generated by the inflammatory response, thereby accelerating tissue granulation and preventing oxidative cellular senescence . Future optimizations should focus on substituting L-amino acids with D-amino acids at known protease cleavage sites to enhance serum half-life without compromising the spatial geometry of the Rana Box.
Exploratory
Nigroain-B-MS1: Structural Dynamics and Methodological Workflows for Antioxidant and Free Radical Scavenging Profiling
Executive Summary The escalating demand for novel, biocompatible therapeutics to combat oxidative stress and redox imbalance has driven drug discovery toward naturally occurring bioactive peptides. Among these, amphibian...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating demand for novel, biocompatible therapeutics to combat oxidative stress and redox imbalance has driven drug discovery toward naturally occurring bioactive peptides. Among these, amphibian-derived Antioxidant Peptides (AOPs) have emerged as highly potent candidates. Isolated from the skin secretions of the Maoson frog (Hylarana maosuoensis), Nigroain-B-MS1 is a 21-amino-acid peptide demonstrating exceptional dual-action capabilities: potent free radical scavenging and targeted antimicrobial activity [1].
This technical guide deconstructs the structural causality behind Nigroain-B-MS1’s antioxidant efficacy, provides a comparative quantitative profile, and establishes self-validating experimental workflows for researchers aiming to characterize AOPs in preclinical development.
Molecular Architecture: The Causality of Radical Scavenging
To leverage Nigroain-B-MS1 in drug development, one must first understand why it functions as a potent antioxidant. The peptide’s primary sequence is CVVSSGWKWNYKIRCKLTGNC . Its radical scavenging prowess is not random; it is a direct consequence of its specific amino acid composition and spatial conformation [2].
Electron and Proton Donation Mechanisms
Antioxidant peptides neutralize Reactive Oxygen Species (ROS) primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). Nigroain-B-MS1 is structurally optimized for both:
Tryptophan (W) and Tyrosine (Y): The sequence contains two Trp residues and one Tyr residue. The phenolic hydroxyl group of Tyr and the indole ring of Trp are highly efficient proton donors. Once they donate a proton to quench a radical (like DPPH• or OH•), the resulting peptide radical is stabilized by resonance across the aromatic rings, preventing the propagation of lipid peroxidation.
Cysteine (C) Residues: The presence of terminal and internal Cys residues provides unpaired thiol (-SH) groups. Thiols are potent electron donors. Furthermore, under physiological conditions, these Cys residues can form a reversible disulfide bridge, acting as a dynamic redox switch that buffers intracellular oxidative stress.
Lysine (K) and Arginine (R): While primarily responsible for the peptide's antimicrobial activity by facilitating electrostatic binding to negatively charged bacterial membranes, these positively charged residues create a localized hydrophilic microenvironment that enhances the peptide's solubility and interaction with aqueous radicals like ABTS•+.
Fig 1. Mechanism of Nigroain-B-MS1 neutralizing ROS to maintain cellular redox homeostasis.
Quantitative Efficacy Profiling
In vitro assays demonstrate that Nigroain-B-MS1 exhibits near-total eradication of specific radicals at micromolar concentrations [1]. Table 1 summarizes its efficacy compared to its structural analog, Nigroain-C-MS1.
Table 1: Antioxidant and Antimicrobial Profiling of Nigroain Peptides (at 50 μM)
Peptide Variant
DPPH Scavenging Rate
ABTS•+ Scavenging Rate
MIC: S. aureus
MIC: N. asteroides
Nigroain-B-MS1
99.7%
68.3%
4.7 μM
18.8 μM
Nigroain-C-MS1
99.8%
58.3%
>100 μM
150 μM
Data Interpretation & Causality
A critical observation for application scientists is the discrepancy between DPPH (99.7%) and ABTS (68.3%) scavenging rates. Why does this occur?
DPPH is a nitrogen-centered radical typically dissolved in organic solvents (methanol/ethanol), where the reaction proceeds via Sequential Proton Loss Electron Transfer (SPLET). This mechanism highly favors the aromatic residues (Tyr, Trp) present in Nigroain-B-MS1. Conversely, ABTS is a bulky radical cation assayed in aqueous buffers. The secondary structure of Nigroain-B-MS1 (potentially constrained by a disulfide loop) introduces steric hindrance, limiting physical access to the ABTS radical site. Understanding this solvent-structure dynamic is crucial when selecting assays for peptide screening.
Self-Validating Experimental Methodologies
To ensure reproducibility and eliminate false positives in drug screening, experimental protocols must be designed as self-validating systems. The following workflows incorporate mandatory System Suitability Tests (SST) and matrix blanks to isolate true peptide efficacy from artifactual interference.
DPPH Free Radical Scavenging Assay Protocol
Objective: Quantify the HAT/SET capability of Nigroain-B-MS1 in an organic matrix.
Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous ethanol to a concentration of 0.1 mM.
Causality Check (SST): Before proceeding, measure the absorbance of this working solution at 517 nm. It must read
0.70±0.05
. If it falls outside this range, the radical concentration is inconsistent, and the reagent must be remade.
Sample Preparation: Prepare Nigroain-B-MS1 in ultra-pure water to achieve a final well concentration of 50 μM.
Objective: Evaluate the SET capability of the peptide in an aqueous physiological environment.
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (
K2S2O8
). Incubate in the dark for 12–16 hours to generate the dark blue ABTS•+ radical cation.
System Suitability (SST): Dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches
0.70±0.02
.
Reaction & Measurement: Mix 50 μL of 50 μM Nigroain-B-MS1 with 150 μL of the diluted ABTS•+ solution. Incubate in the dark for exactly 6 minutes (ABTS reactions are kinetically faster than DPPH).
Analysis: Read absorbance at 734 nm. Apply the same self-validating formula used in the DPPH assay.
The dual functionality of Nigroain-B-MS1 positions it as a high-value asset in therapeutic pipelines targeting conditions driven by oxidative stress and secondary infections[3].
Dermatological Anti-Photoaging: UV radiation induces massive intracellular ROS generation, leading to DNA damage and collagen degradation. Nigroain-B-MS1's ability to directly scavenge radicals makes it a prime candidate for topical formulations aimed at maintaining epidermal redox homeostasis.
Neuroprotective Applications: The brain is highly susceptible to oxidative damage due to its high lipid content and oxygen consumption. Peptides with strong HAT/SET capabilities, like Nigroain-B-MS1, are currently being investigated for their potential to inhibit lipid peroxidation in neurodegenerative models (e.g., Alzheimer's and Parkinson's).
Wound Healing: Chronic wounds are often characterized by persistent oxidative stress and bacterial colonization (S. aureus). Nigroain-B-MS1’s dual ability to neutralize ROS (promoting tissue granulation) while exhibiting an MIC of 4.7 μM against S. aureus provides a synergistic therapeutic mechanism.
By rigorously applying the structural insights and self-validating protocols outlined in this guide, development teams can accurately benchmark Nigroain-B-MS1 and rapidly transition it from discovery to preclinical validation.
References
Wang, H., et al. (2017). "Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species." Acta Biochimica et Biophysica Sinica, Oxford Academic. URL:[Link]
Zhu, Y., et al. (2024). "The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases." Preprints.org (MDPI). URL:[Link]
Kandasamy, S., et al. (2023). "Amphibian Skin and Skin Secretion: An Exotic Source of Bioactive Peptides and Its Application." Molecules, PMC. URL:[Link]
Structural Characterization of Nigroain Family Host Defense Peptides: A Comprehensive Biophysical and Analytical Guide
Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens has catalyzed the search for novel therapeutic modalities. Amphibian skin secretions represent a highly conserved, evolutionary library of ho...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of multidrug-resistant (MDR) pathogens has catalyzed the search for novel therapeutic modalities. Amphibian skin secretions represent a highly conserved, evolutionary library of host defense peptides (HDPs). Among these, the Nigroain family —initially isolated from the skin secretions of East Asian frogs such as Rana nigrovittata and Hylarana maosuoensis—has emerged as a compelling class of bioactive molecules.
Unlike conventional antibiotics, Nigroain peptides exhibit a dual-action therapeutic profile: they possess potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, alongside exceptional antioxidant capabilities, effectively scavenging reactive oxygen species (ROS)1.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere descriptive biology. Here, we will dissect the biophysical causality behind the structural characterization of Nigroain peptides. We will explore how parallel multi-omics pipelines ensure sequence fidelity, and how advanced spectroscopic techniques (CD and 2D NMR) decode the structure-function relationships that govern their membranolytic and antioxidant efficacies.
Genomic and Peptidomic Discovery Architecture
The identification of amphibian AMPs historically relied on functional screening of crude extracts, an approach prone to missing low-abundance or highly modified peptides. Today, the gold standard is a parallel peptidomic and genomic workflow2.
The Causality of the Parallel Approach
Relying solely on LC-MS/MS (peptidomics) can lead to sequence gaps due to incomplete fragmentation or isobaric amino acid confusion (e.g., Leucine vs. Isoleucine). Conversely, relying solely on cDNA cloning (genomics) fails to identify critical post-translational modifications (PTMs) such as C-terminal amidation or disulfide bridge formation (the "Rana box" motif), which are essential for the biological activity of Nigroain peptides. By merging these datasets, the translated preproregion from the cDNA library acts as a structural scaffold to validate the mature peptide sequence obtained via mass spectrometry.
Fig 1. Parallel genomic and peptidomic workflow for the discovery of Nigroain peptides.
Sequence Diversity and Functional Profiling
Nigroain peptides share highly conserved signal peptides and acidic spacer regions within their precursor proteins, yet exhibit hypervariability in their mature sequences3. This evolutionary divergence allows them to target a wide array of pathogenic membranes and oxidative stressors.
Table 1: Quantitative Summary of Key Nigroain Peptides
Peptide Name
Species Origin
Amino Acid Sequence
Length
Antimicrobial Activity (MIC)
Antioxidant Activity (DPPH Scavenging at 50 μM)
Nigroain-B-MS1
Hylarana maosuoensis
CVVSSGWKWNYKIRCKLTGNC
21 aa
S. aureus: 4.7 μM
99.7%
Nigroain-C-MS1
Hylarana maosuoensis
FKTWKNRPILSSCSGIIKG
19 aa
Nocardia: 150 μM
99.8%
Nigroain-D-SN1
Hylarana maosuoensis
CQWQFISPSRAGCIGP
16 aa
Broad-spectrum
N/A
Nigroain-B
Rana nigrovittata
FTMKKSLFLLFFLGTISLSLC
21 aa
Broad-spectrum
N/A
Data synthesized from recent functional analyses of East Asian frog species4.
The biological efficacy of Nigroain peptides is dictated by their three-dimensional conformation. In aqueous solution, these peptides typically exist as unstructured random coils. However, upon encountering the anisotropic, amphipathic environment of a bacterial membrane, they undergo a rapid conformational shift.
Circular Dichroism (CD) Spectroscopy
To accurately elucidate the secondary structure of Nigroain peptides, CD spectroscopy must be performed in membrane-mimetic environments. Aqueous buffers alone yield a random coil signature (a single minimum at ~198 nm). Therefore, titrating the peptide with trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles is critical.
The Causality: TFE reduces solvent polarity, displacing water molecules that hydrogen-bond with the peptide backbone. This stabilizes intramolecular hydrogen bonds between the carbonyl oxygen (
i
) and the amine hydrogen (
i+4
), causally driving the peptide into its native α-helical conformation (characterized by double minima at 208 nm and 222 nm, and a maximum at 192 nm) 5.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray crystallography is notoriously difficult for small, highly flexible AMPs. Thus, 2D NMR (specifically NOESY and TOCSY) in SDS-d25 micelles is the definitive standard for 3D structural elucidation.
The Causality: SDS-d25 micelles perfectly mimic the anionic surface of bacterial membranes. By measuring the Nuclear Overhauser Effect (NOE), we obtain spatial distance constraints (through-space proton interactions < 5 Å). These constraints are fed into simulated annealing algorithms to compute a high-resolution 3D ensemble, revealing the critical amphipathic helix—where cationic residues (Lys/Arg) segregate to one face to bind anionic lipid headgroups, and hydrophobic residues (Leu/Phe/Val) segregate to the opposite face to insert into the lipid bilayer.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the physical state of the sample.
Protocol 1: Peptide Extraction and RP-HPLC Purification
Secretion Induction: Induce skin secretion in adult frogs using mild transdermal electrical stimulation (5V, 100 Hz, 140 ms pulse width). Causality: This specific voltage prevents tissue damage while maximizing the degranulation of specialized granular glands.
Lyophilization: Wash secretions with deionized water, snap-freeze in liquid nitrogen, and lyophilize.
Gel Filtration: Resuspend the lyophilizate in 0.1% Trifluoroacetic acid (TFA)/water and load onto a Sephadex G-50 column. Validation Check: Monitor absorbance at 280 nm; collect the low-molecular-weight fractions (eluting later) to isolate peptides from larger host proteins.
RP-HPLC: Inject the peptide fraction onto a C18 Reversed-Phase HPLC column. Elute using a linear gradient of 0–60% acetonitrile (containing 0.05% TFA) over 60 minutes at a flow rate of 1 mL/min.
Mass Verification: Subject the collected peaks to MALDI-TOF MS to confirm the exact monoisotopic mass matches the predicted genomic mass.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure
Sample Preparation: Dissolve the purified Nigroain peptide to a final concentration of 50 μM in 10 mM sodium phosphate buffer (pH 7.4).
Titration Series: Prepare parallel samples containing 0%, 25%, and 50% (v/v) TFE, or 30 mM SDS. Causality: 30 mM SDS is well above the critical micelle concentration (CMC) of ~8 mM, ensuring fully formed micelles for peptide interaction.
Instrument Calibration: Purge the spectropolarimeter with high-purity nitrogen gas for 15 minutes prior to scanning. Causality: Oxygen absorbs far-UV light below 200 nm. Nitrogen purging is mandatory to accurately resolve the 192 nm positive peak indicative of an α-helix.
Data Acquisition: Use a 1 mm path-length quartz cuvette. Scan from 190 nm to 250 nm at a scanning speed of 50 nm/min, averaging 3 accumulations per sample.
Data Processing: Subtract the baseline (buffer + solvent without peptide) and convert ellipticity to mean residue ellipticity (MRE).
Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Validation Check: The solution must exhibit a deep violet color with an absorbance of ~0.9 at 517 nm.
Reaction: Mix 100 μL of the Nigroain peptide solution (at varying concentrations, e.g., 10-50 μM) with 100 μL of the DPPH solution in a 96-well microplate.
Incubation: Incubate in total darkness for 30 minutes at room temperature. Causality: DPPH radicals are light-sensitive; dark incubation prevents baseline degradation.
Quantification: Measure absorbance at 517 nm. Calculate the scavenging rate: [(A_control - A_sample) / A_control] × 100%.
Conclusion
The structural characterization of the Nigroain family reveals a sophisticated evolutionary design. By utilizing a parallel omics approach, researchers can confidently map the hypervariable mature sequences of these peptides. Subsequent biophysical characterization via CD and 2D NMR spectroscopy uncovers the critical amphipathic α-helical structures that drive their dual antimicrobial and antioxidant mechanisms. As multidrug resistance continues to threaten global health, the rigorous, self-validating methodologies detailed in this guide will be paramount for translating these natural defense molecules into viable clinical therapeutics.
References
Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovitt
Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species, PubMed (ABBS),
Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction, PMC,
The Role of Amphibian AMPs Against Oxidative Stress and Rel
role of Nigroain-B in amphibian innate immune defense mechanisms
An In-Depth Technical Guide to the Nigrocin-2 Family of Peptides in Amphibian Innate Immunity A Note on Nomenclature: The term "Nigroain-B" as specified in the query is not commonly found in peer-reviewed literature. It...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Nigrocin-2 Family of Peptides in Amphibian Innate Immunity
A Note on Nomenclature: The term "Nigroain-B" as specified in the query is not commonly found in peer-reviewed literature. It is likely a variant, a database-specific identifier, or a potential misspelling of "Nigrocin." This guide will focus on the well-documented and extensively researched Nigrocin-2 peptide family , which represents a cornerstone of innate immune defense in several amphibian species.
Introduction: The Amphibian's Chemical Shield
Amphibians thrive in environments teeming with microbial threats. Lacking the physical barriers of scales, fur, or feathers, their permeable skin serves as a critical interface for respiration, hydration, and, consequently, as a primary site of pathogen entry. To counteract this vulnerability, amphibian skin has evolved into a sophisticated biochemical factory, producing a vast arsenal of bioactive compounds. Central to this defense are antimicrobial peptides (AMPs), potent, gene-encoded effector molecules of the innate immune system.[1] These peptides provide a rapid, non-specific first line of defense against a broad spectrum of invading microorganisms.[2]
Among the diverse families of amphibian AMPs, the Nigrocin family, particularly Nigrocin-2 peptides, stands out. First isolated from the skin of frogs such as Pelophylax nigromaculatus and various Odorrana species, these peptides are characterized by their potent antimicrobial activity and unique structural features.[2][3] This technical guide offers a comprehensive overview of the Nigrocin-2 peptide family, detailing their biochemical properties, mechanism of action, methods for their study, and their potential as next-generation therapeutic agents for researchers, scientists, and drug development professionals.
Section 1: Biochemical Characterization of Nigrocin-2 Peptides
The efficacy of an AMP is intrinsically linked to its structure and physicochemical properties. Nigrocin-2 peptides are no exception, sharing a set of characteristics that define their function.
1.1 Source and Isolation
Nigrocin-2 peptides are components of the defensive skin secretions of various Asian ranid frogs.[2] They have been identified in species including Pelophylax nigromaculatus (formerly Rana nigromaculata), and numerous species within the Odorrana genus, such as Odorrana grahami, Odorrana schmackeri, and Odorrana livida.[2][3][4]
The established method for their discovery integrates molecular cloning with proteomic analysis. This "peptidomics" approach involves:
Inducing peptide secretion from the frog's granular glands.
Using the mRNA present in the secretion to perform "shotgun" cloning of cDNAs that encode the peptide precursors.[2]
Deducing the mature peptide's amino acid sequence from the precursor's open-reading frame.
Confirming the sequence and structure of the native peptide using high-performance liquid chromatography (HPLC) for purification and tandem mass spectrometry (MS/MS) for sequencing.[2]
1.2 Primary and Secondary Structure
Nigrocin-2 peptides are typically 21 amino acids in length.[5] They are cationic, a feature conferred by multiple lysine (K) residues, which is crucial for their initial interaction with negatively charged microbial membranes.[4]
A defining structural feature is their ability to form an amphipathic α-helix in membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.[3] This helical structure segregates hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues onto opposite faces of the helix, a critical property for membrane interaction and disruption.
Many, but not all, Nigrocin-2 peptides feature a C-terminal heptapeptide loop, cyclized by an intramolecular disulfide bridge. This motif is known as the "Rana box" and its role in biological activity is an area of active investigation, with some studies suggesting it is critical for antimicrobial function.[6][7]
Table 1: Representative Nigrocin-2 Family Peptides and Their Sequences
Nigrocin-2 peptides exhibit broad-spectrum antimicrobial activity. Their effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC, µM) of Representative Nigrocin-2 Peptides
Causality Insight: The potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria underscores the mechanism's reliance on fundamental membrane structures rather than specific cellular receptors, which are often targets for traditional antibiotics. The relatively higher hemolytic activity (toxicity to red blood cells) of some native peptides, like Nigrocin-2GRb, is a common challenge.[4] This is often attributed to high hydrophobicity, which can lead to non-specific disruption of mammalian cell membranes. This challenge is frequently addressed through the rational design of synthetic analogs, such as Nigrocin-HLM, where modifications can significantly increase the therapeutic index (the ratio of toxic dose to therapeutic dose).[11]
Section 3: Mechanism of Action
The primary mode of action for Nigrocin-2 peptides is the rapid perturbation and permeabilization of microbial cell membranes.[5][8] This process can be conceptualized as a multi-stage event driven by electrostatic and hydrophobic forces.
3.1 Microbial Membrane Targeting and Disruption
Electrostatic Attraction: The cationic nature of Nigrocin-2 peptides facilitates their initial accumulation on the surface of negatively charged microbial membranes (rich in lipopolysaccharides for Gram-negative bacteria and lipoteichoic acids for Gram-positive bacteria).
Membrane Insertion and Pore Formation: Upon reaching a threshold concentration, the peptides insert into the lipid bilayer. The amphipathic α-helical structure is crucial here, with the hydrophobic face partitioning into the membrane's lipid core and the hydrophilic face potentially lining a newly formed aqueous channel or pore.[3] This disruption leads to membrane depolarization, leakage of essential ions and metabolites, and ultimately, cell death.[5] While the exact pore architecture (e.g., "barrel-stave" vs. "toroidal pore") can vary, the outcome is the catastrophic loss of membrane integrity.
Fig 1. Multi-step mechanism of Nigrocin-2 membrane disruption.
3.2 Dual-Action Model
Kinetic studies suggest a concentration-dependent mechanism. At high concentrations (≥4x MIC), Nigrocin-2 peptides act rapidly as membrane-disrupting agents.[8] However, at lower concentrations (around the MIC), they may inhibit bacterial reproduction through non-membrane destructive pathways before eventual membrane rupture occurs over a longer period.[8] This could involve translocation across the membrane and interaction with intracellular targets, though this is less characterized than the membrane-centric model.
3.3 Immunomodulatory and Synergistic Effects
Beyond direct killing, AMPs can modulate the host's immune response. While this is less studied for Nigrocins specifically, related peptides are known to neutralize endotoxins like lipopolysaccharide (LPS), preventing septic shock. Furthermore, Nigrocin-PN has demonstrated a synergistic effect with conventional antibiotics like ampicillin, suggesting it can enhance their efficacy and potentially delay the onset of antibiotic resistance.[8]
Section 4: Key Experimental Protocols
This section provides validated, step-by-step methodologies for the characterization of Nigrocin-2 peptides or their synthetic analogs.
4.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the antimicrobial potency of a peptide.
Rationale: A serial dilution of the peptide is co-incubated with a standard inoculum of bacteria to find the lowest concentration that inhibits growth. This is a foundational assay for any new antimicrobial agent.
Methodology:
Preparation: Prepare a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.
Inoculum: Grow the target microbial strain to the mid-logarithmic phase. Dilute the culture to a final concentration of ~5 x 10^5 colony-forming units (CFU)/mL.
Incubation: Add 50 µL of the microbial inoculum to each well of the plate, bringing the total volume to 100 µL. Include a positive control (microbes, no peptide) and a negative control (broth, no microbes).
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration in a well with no visible turbidity (no bacterial growth).
4.2 Protocol: Hemolysis Assay
This assay measures the peptide's cytotoxicity against mammalian cells, using red blood cells as a proxy.
Rationale: A key hurdle for AMP therapeutics is toxicity. This assay provides a rapid screen for membrane-disrupting effects on host cells, which lack a cell wall but have a lipid membrane. A high hemolytic activity indicates low selectivity.
Methodology:
Cell Preparation: Obtain fresh human or animal red blood cells (erythrocytes). Wash the cells three times with a phosphate-buffered saline (PBS) solution by centrifugation (e.g., 800 x g for 10 min) and resuspend to a final concentration of 4% (v/v) in PBS.
Incubation: Add 100 µL of the erythrocyte suspension to 100 µL of peptide solution (serially diluted in PBS) in a 96-well plate.
Controls: Include a negative control (100 µL cells + 100 µL PBS) for 0% hemolysis and a positive control (100 µL cells + 100 µL of 1% Triton X-100) for 100% hemolysis.
Reading: Incubate the plate at 37°C for 1 hour. Pellet the intact cells by centrifugation (1000 x g for 5 min). Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to released hemoglobin.
Calculation: Percent hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100. The HC50 is the concentration causing 50% hemolysis.
4.3 Protocol: Outer Membrane Permeabilization Assay (NPN Uptake)
This assay specifically assesses the disruption of the Gram-negative outer membrane.
Rationale: The outer membrane of Gram-negative bacteria is a significant barrier. This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Peptide-induced damage allows NPN to enter the membrane, causing a measurable increase in fluorescence.
Methodology:
Cell Preparation: Harvest mid-log phase Gram-negative bacteria (e.g., E. coli), wash with HEPES buffer (5 mM, pH 7.2), and resuspend to an optical density (OD600) of ~0.5.
Assay: In a fluorometer cuvette or black 96-well plate, add the bacterial suspension and NPN to a final concentration of 10 µM.
Measurement: Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
Peptide Addition: Add the peptide to the desired final concentration and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates outer membrane permeabilization.
Fig 2. Workflow for discovery and characterization of novel AMPs.
Section 5: Therapeutic Potential and Future Directions
The potent, broad-spectrum activity of Nigrocin-2 peptides makes them attractive templates for developing new anti-infective agents, particularly in an era of rising antibiotic resistance. Their membrane-disrupting mechanism is less likely to induce resistance compared to antibiotics that target specific enzymes.[8]
5.1 Overcoming Challenges through Peptide Engineering
The primary challenges for AMP therapeutics are potential cytotoxicity, susceptibility to proteolytic degradation, and manufacturing cost. Research on Nigrocin-2 peptides provides a clear path to overcoming these issues:
Analog Design: As demonstrated with Nigrocin-HLM, strategic amino acid substitutions can dramatically enhance the therapeutic index.[7][11] Replacing hydrophobic residues on the hydrophilic face of the helix or modifying the "Rana box" can reduce hemolysis while maintaining or even boosting antimicrobial potency.[6][12]
Stability Enhancement: Incorporating D-amino acids or modifying the peptide termini can increase resistance to proteases, improving the peptide's stability and bioavailability in a clinical setting.
5.2 Future Research
The field is moving towards a deeper understanding of the multifaceted roles of these peptides. Key future directions include:
In Vivo Efficacy: While in vitro data is strong, more studies are needed to demonstrate the efficacy of Nigrocin-2 analogs in animal models of infection.[7]
Anti-Biofilm Activity: Bacterial biofilms are a major clinical challenge. Investigating the ability of Nigrocin-2 peptides to eradicate established biofilms is a critical next step.[7]
Immunomodulation: Elucidating the specific immunomodulatory functions of Nigrocins could open up new applications in treating inflammatory conditions or sepsis.
Conclusion
The Nigrocin-2 family of peptides are powerful components of the amphibian innate immune system. Their well-defined structure, potent membrane-disrupting mechanism of action, and broad antimicrobial spectrum make them a subject of intense scientific interest. Through the combined power of peptidomics, synthetic chemistry, and robust biophysical assays, researchers are not only unraveling a fundamental aspect of amphibian biology but are also harnessing these natural molecules to design promising new leads in the global fight against infectious diseases. The journey from frog skin to the pharmacy is complex, but the Nigrocin-2 peptides provide a compelling and validated roadmap.
References
A novel antimicrobial peptide found in Pelophylax nigromaculatus. PMC, National Institutes of Health. Available at: [Link]
Park, S., Park, S. H., Ahn, H. C., Kim, S. Y., Kim, S. S., Lee, K. S., & Lee, B. J. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. FEBS letters, 507(1), 95–100. Available at: [Link]
Zhou, M., Chen, T., Walker, B., & Shaw, C. (2010). Nigrocin-2 peptides from Chinese Odorrana frogs--integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. Rapid communications in mass spectrometry : RCM, 24(5), 533–540. Available at: [Link]
Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis | Request PDF. ResearchGate. Available at: [Link]
Modification and synergistic studies of a novel frog antimicrobial peptide against Pseudomonas aeruginosa biofilms. Queen's University Belfast Research Portal. Available at: [Link]
Nigrosin-OG21 antimicrobial peptide. Biomedical Informatics Centre. Available at: [Link]
Li, J., Xu, X., Xu, C., Zhou, W., Zhang, K., You, D., Lin, D., & Lai, R. (2007). Anti-infection peptidomics of amphibian skin. Molecular & cellular proteomics : MCP, 6(5), 882–894. Available at: [Link]
Wang, M., Wang, L., Chen, T., Walker, B., & Shaw, C. (2018). Modification Targeting the "Rana Box" Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in microbiology, 9, 2921. Available at: [Link]
Park, C. B., Kim, M. S., & Kim, S. C. (1996). A novel antimicrobial peptide from Bufo bufo gargarizans. Biochemical and biophysical research communications, 218(1), 408–413. Available at: [Link]
Nigroain-D3 peptide. NovoPro Bioscience Inc. Available at: [Link]
Yang, X., Lee, W. H., & Zhang, Y. (2012). Extremely abundant antimicrobial peptides existed in the skins of nine kinds of Chinese odorous frogs. Journal of proteome research, 11(1), 306–319. Available at: [Link]
Wang, M., Wang, L., Chen, T., Walker, B., & Shaw, C. (2018). Modification Targeting the "Rana Box" Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. PMC, National Institutes of Health. Available at: [Link]
Nigrocin-1-OW2 peptide. NovoPro Bioscience Inc. Available at: [Link]
Nigroain-K2 peptide. NovoPro Bioscience Inc. Available at: [Link]
Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway | Request PDF. ResearchGate. Available at: [Link]
Simmaco, M., Mignogna, G., & Barra, D. (1998). Antimicrobial peptides from amphibian skin: what do they tell us?. Biopolymers, 47(6), 435–450. Available at: [Link]
Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms. Nature, 415(6870), 389–395. Available at: [Link]
Nigrosin-OG2 peptide. NovoPro Bioscience Inc. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Standardized Determination of Minimum Inhibitory Concentration (MIC) for the Amphibian Antimicrobial Peptide Nigroain-B
Abstract & Scope
Nigroain-B (specifically identified as Nigroain-B-MS1) is a potent, dual-action antimicrobial and antioxidant peptide isolated from the skin secretions of the East Asian frog Hylarana maosuoensis[1]. Characterized by its 21-amino-acid sequence (CVVSSGWKWNYKIRCKLTGNC) and a highly conserved C-terminal "Rana box" disulfide loop, it exhibits targeted efficacy against Gram-positive pathogens[2]. This application note provides a deeply mechanistic, self-validating protocol for determining the MIC of Nigroain-B, specifically engineered to overcome the physicochemical artifacts common in cationic peptide assays.
Mechanistic Grounding: The Causality of Peptide Action
To accurately measure MIC, one must understand how the molecule behaves in solution and at the cellular interface. Nigroain-B is highly cationic and amphipathic. Its mechanism of action relies on electrostatic attraction to the anionic phospholipid headgroups of bacterial membranes, followed by hydrophobic insertion and pore formation, ultimately leading to cell lysis[3].
Caption: Mechanistic pathway of Nigroain-B inducing bacterial cell death via membrane disruption.
Standard CLSI broth microdilution protocols—originally designed for small-molecule antibiotics like penicillin—routinely fail when applied to Antimicrobial Peptides (AMPs). To ensure scientific integrity, the following causality-driven deviations from standard protocols must be implemented:
The Adsorption Artifact : Cationic peptides like Nigroain-B bind rapidly to the negatively charged surfaces of standard polystyrene 96-well plates, depleting the active concentration in the well by up to 80%.
Causality-Driven Solution: All dilutions must be performed in polypropylene plates . Furthermore, the peptide stock must be solubilized in 0.01% acetic acid supplemented with 0.2% Bovine Serum Albumin (BSA) to act as a carrier protein, preventing non-specific adherence to plasticware.
The Rana Box Dependency : The C-terminal disulfide bond (Rana box) is critical for structural stability during membrane insertion[4].
Causality-Driven Solution: Reducing agents (e.g., DTT, β-mercaptoethanol) must be strictly excluded from all assay buffers, as their presence will denature the peptide and artificially inflate the MIC.
Inoculum Phase Sensitivity : Bacteria must be in the logarithmic growth phase to ensure uniform susceptibility.
Causality-Driven Solution: Using stationary phase bacteria will result in false-resistant MIC values due to altered, highly cross-linked membrane lipid profiles.
The Self-Validating Assay Architecture
A robust protocol is a closed, self-validating loop. If any of the following internal controls fail, the assay is automatically voided, ensuring absolute trustworthiness of the generated data:
Sterility Control (SC) : Media only. Validates aseptic technique and media integrity.
Growth Control (GC) : Media + Bacteria. Validates the physiological fitness of the bacterial inoculum and serves as the 100% growth baseline.
Solvent Control : Media + Bacteria + 0.01% Acetic Acid/BSA. Proves that the peptide vehicle is not contributing to the inhibitory effect.
Reference Control : A known antibiotic (e.g., Vancomycin) to confirm the specific strain's susceptibility profile has not drifted due to repeated passaging.
Caption: Workflow for Nigroain-B MIC determination emphasizing anti-adsorption measures and QC validation.
Detailed Protocol: Broth Microdilution for Nigroain-B
Phase I: Reagent & Peptide Preparation
Synthesize or procure Nigroain-B-MS1 (>95% purity via HPLC). Ensure the C-terminal disulfide bridge is intact.
Prepare the Solubilization Buffer : Sterile Milli-Q water containing 0.01% (v/v) glacial acetic acid and 0.2% (w/v) essentially fatty-acid-free BSA.
Reconstitute the lyophilized Nigroain-B to a stock concentration of 1024 μM. Vortex gently and sonicate in a water bath for 30 seconds to ensure complete dissolution.
Phase II: Inoculum Standardization
Streak the target bacteria onto a fresh Cation-Adjusted Mueller-Hinton Agar (CAMHA) plate. Incubate overnight at 37°C.
Select 3-5 morphologically identical colonies and inoculate into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Incubate at 37°C with shaking (200 rpm) until the culture reaches the logarithmic growth phase (OD600 = 0.08 to 0.13, approximately
1×108
CFU/mL).
Dilute the suspension 1:200 in fresh CAMHB to achieve a final assay inoculum of
5×105
CFU/mL.
Phase III: Microplate Assembly
Use a sterile, U-bottom polypropylene 96-well microtiter plate.
Dispense 50 μL of CAMHB into columns 2 through 12.
Add 100 μL of the working peptide solution (diluted to 128 μM in CAMHB) to column 1.
Perform a 2-fold serial dilution by transferring 50 μL from column 1 to column 2, mixing thoroughly (pipette up and down 5 times), and repeating this process through column 10. Discard the final 50 μL from column 10.
Add 50 μL of the standardized bacterial inoculum (
5×105
CFU/mL) to columns 1 through 11.
Add 50 μL of sterile CAMHB to column 12 to serve as the Sterility Control.
Phase IV: Incubation & Colorimetric Readout
Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 37°C for 18-24 hours.
Readout Rationale: Because peptide-media precipitation can mimic bacterial turbidity, visual OD600 reading is prone to error. Add 10 μL of 0.015% Resazurin (Alamar Blue) to all wells.
Incubate for an additional 2 hours in the dark.
Interpret the results: Blue wells indicate inhibition (no metabolic activity); Pink wells indicate bacterial growth. The MIC is the lowest concentration of Nigroain-B that remains entirely blue.
Quantitative Data & Plate Topography
To benchmark your assay, compare your findings against the established literature values for Nigroain-B-MS1[1].
Table 1: Validated Susceptibility Profile for Nigroain-B-MS1
| E | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl | ... | Solvent Ctrl | Bacteria + Media | Media Only |
*Note: Final peptide concentrations in the wells are halved after the addition of the 50 μL bacterial inoculum. Column 1 starts at 64 μM final concentration.
References
Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species. Acta Biochimica et Biophysica Sinica.[Link]
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.[Link]
Methods for In Vitro Evaluating Antimicrobial Activity: A Review. Journal of Pharmaceutical Analysis.[Link]
Antimicrobial Peptides: Mechanism of Action, Activity and Clinical Potential. Polymers.[Link]
Application Note: Protocols for Determining the Antioxidant Capacity of Nigrospora-B using DPPH and ABTS Assays
Abstract This document provides comprehensive, field-proven protocols for evaluating the antioxidant capacity of novel compounds, specifically tailored for metabolites derived from fungal sources such as Nigrospora sp.,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides comprehensive, field-proven protocols for evaluating the antioxidant capacity of novel compounds, specifically tailored for metabolites derived from fungal sources such as Nigrospora sp., exemplified here as "Nigrospora-B". While specific data on a compound named "Nigrospora-B" is not prevalent in public literature, endophytic fungi of the Nigrospora genus are recognized as prolific sources of bioactive secondary metabolites, some of which exhibit significant antioxidant properties.[1][2][3] This guide details the application of two widely adopted and complementary antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Designed for researchers, scientists, and drug development professionals, these protocols emphasize not only the procedural steps but also the underlying chemical principles and critical parameters required for generating robust, reproducible, and meaningful data.
Introduction: The Rationale for Antioxidant Screening of Fungal Metabolites
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction leads to oxidative stress, a condition implicated in numerous pathological states, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are molecules that can safely neutralize these harmful free radicals, making them a focal point of pharmaceutical and nutraceutical research. Fungal endophytes, such as those from the Nigrospora genus, represent a vast and relatively untapped reservoir of novel chemical entities with diverse biological activities, including antimicrobial and antioxidant effects.[1][4]
To quantify the antioxidant potential of a novel compound like Nigrospora-B, standardized in vitro assays are essential. The DPPH and ABTS assays are popular colorimetric methods due to their simplicity, reliability, and high-throughput adaptability.[5][6]
DPPH Assay : This method utilizes a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom or an electron, the radical is neutralized to its reduced form, DPPH-H, resulting in a color change to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[5][7][8]
ABTS Assay : This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The presence of an antioxidant scavenges this radical, causing the solution to lose its color in proportion to the antioxidant's concentration. This decolorization is typically measured around 734 nm.[9][10][11]
This application note provides a self-validating framework for executing these assays, enabling a comprehensive antioxidant profile for Nigrospora-B or other investigational compounds.
The DPPH Radical Scavenging Assay Protocol
This assay quantifies the ability of an antioxidant to scavenge the DPPH free radical. The reaction is based on either a hydrogen atom transfer (HAT) or a single-electron transfer (SET) mechanism.[12]
Principle of the DPPH Assay
The stable DPPH radical absorbs strongly at ~517 nm. When it reacts with an antioxidant (AH), which donates a hydrogen atom, it is converted to its non-radical form, DPPH-H. This causes the vibrant purple color to fade, and the corresponding decrease in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[7][13]
Accurately weigh ~4.0 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.[14]
Expertise Note: DPPH can be difficult to dissolve. Use of an ultrasonic bath for 5-10 minutes is highly recommended to ensure complete dissolution.[15][16]
Adjust the volume with the solvent so that the absorbance of the solution at 517 nm is approximately 1.0 ± 0.1.
This solution is light-sensitive and should be prepared fresh daily and stored in an amber bottle or a flask wrapped in aluminum foil.[5]
2. Trolox Standard Solutions
Prepare a 1 mg/mL stock solution of Trolox in methanol.
Perform serial dilutions with methanol to create a range of standard concentrations (e.g., 100, 80, 60, 40, 20, 10 µg/mL).[15]
3. Nigrospora-B Sample Solutions
Prepare a stock solution of Nigrospora-B in a suitable solvent (e.g., methanol, ethanol, or DMSO).
Trustworthiness Note: The chosen solvent must not react with DPPH. A solvent blank must be run to confirm this.
Create a series of dilutions from the stock solution to determine the IC₅₀ value (e.g., 200, 100, 50, 25, 12.5 µg/mL).
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol (96-Well Plate)
Add 20 µL of the serially diluted Nigrospora-B samples, Trolox standards, or solvent (for the blank/control) into designated wells of a 96-well microplate.[15]
Using a multichannel pipette, add 180 µL of the freshly prepared DPPH working solution to each well and mix gently by pipetting.
Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[15]
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Interpretation
Calculate the Percentage of Radical Scavenging Activity (% Inhibition) for each concentration using the following formula:[17]
Abs_control: Absorbance of the DPPH solution with the solvent blank.
Abs_sample: Absorbance of the DPPH solution with the Nigrospora-B sample or Trolox standard.
Determine the IC₅₀ Value :
Plot the % Inhibition (Y-axis) against the concentration of Nigrospora-B or Trolox (X-axis).
Use linear regression analysis on the linear portion of the curve to derive the equation y = mx + c.[18]
The IC₅₀ value is the concentration required to achieve 50% inhibition. It can be calculated by setting y = 50 in the equation and solving for x:[18][19]
IC₅₀ = (50 - c) / m
A lower IC₅₀ value indicates a higher antioxidant potency.[20]
The ABTS Radical Cation Decolorization Assay Protocol
This assay measures the ability of a test compound to scavenge the long-lived ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[21]
Principle of the ABTS Assay
ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈), to form its radical cation, ABTS•+, which is intensely colored blue-green.[9][22] This pre-formed radical is then reduced back to its colorless neutral form by the antioxidant. The reduction in absorbance at ~734 nm is proportional to the antioxidant concentration.[11]
Prepare a 2.45 mM aqueous solution of potassium persulfate.[11][22]
Mix the two solutions in a 1:1 volume ratio (e.g., 5 mL of ABTS solution + 5 mL of potassium persulfate solution).
Crucial Step: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation is essential for the complete formation of the radical cation.[11][23][24]
2. ABTS•+ Working Solution
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[23]
This working solution should be prepared fresh for each assay.
3. Trolox Standard and Nigrospora-B Sample Solutions
Prepare a Trolox standard curve and Nigrospora-B sample dilutions as described in the DPPH section (Section 2.3), using the same solvent as the ABTS•+ working solution.
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Step-by-Step Protocol (96-Well Plate)
Add 10 µL of the diluted Nigrospora-B samples, Trolox standards, or solvent (for the blank) into the wells of a 96-well microplate.[25]
Add 190 µL of the ABTS•+ working solution to each well.
Mix gently and incubate at room temperature in the dark for 6-10 minutes.[11]
Measure the absorbance at 734 nm using a microplate reader.[26]
Data Analysis and Interpretation
Calculate the Percentage of Inhibition (% Inhibition) for each concentration of Trolox and Nigrospora-B using the same formula as in the DPPH assay.
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) :
Generate a standard curve by plotting the % Inhibition for the Trolox standards (Y-axis) against their corresponding concentrations (X-axis).
Determine the linear regression equation (y = mx + c) for the Trolox standard curve.
For each concentration of Nigrospora-B, use its calculated % Inhibition (y value) to determine its equivalent Trolox concentration (x value) from the standard curve equation.
The TEAC value is typically expressed as µM of Trolox equivalents per µg or µM of the test sample.[10]
Summary and Concluding Remarks
The DPPH and ABTS assays are powerful, complementary tools for assessing the antioxidant capacity of novel compounds like Nigrospora-B. The DPPH assay is more specific to radical scavengers that operate via hydrogen donation, while the ABTS assay detects a broader range of antioxidants due to its applicability to both hydrophilic and lipophilic compounds.
By following these detailed protocols, researchers can obtain reliable and reproducible data. It is critical to perform preliminary experiments to determine the optimal concentration range for Nigrospora-B that yields a dose-dependent response. The calculation of IC₅₀ (from the DPPH assay) and TEAC (from the ABTS assay) provides a quantitative measure of antioxidant potency, which is crucial for structure-activity relationship studies and for comparing the efficacy of novel compounds against established standards. These foundational assays are an indispensable first step in the characterization and development of new antioxidant agents from natural sources.
Lichota, A., & Gwozdzinski, K. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH.
Scherer, R., & Godoy, H. T. (2001). Application of ABTS Radical Cation for Selective On-Line Detection of Radical Scavengers in HPLC Eluates. Analytical Chemistry - ACS Publications.
Nowak, A., et al. (2017). ABTS Radical Scavenging Assay. Bio-protocol.
Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd.
Assay Genie. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method) Manual. Assay Genie.
ResearchGate. (2025). I have IC got IC 50 value. From this how can I calculate antioxidant activity or capacity?. ResearchGate.
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
Ali, H., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC - NIH.
Çelik, S. E., & Tufan, A. N. (2023). DPPH Radical Scavenging Assay. MDPI.
Rahmawati, S. I., et al. (2021). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Applied Pharmaceutics.
Pawle, G., & Singh, S. K. (2014). Antimicrobial, antioxidant activity and phytochemical analysis of an endophytic species of Nigrospora isolated from living fossil Ginkgo. Journal of Applied Pharmaceutical Science.
Arnao, M. B. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI.
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc.
Wikipedia. (n.d.). ABTS. Wikipedia.
Scribd. (n.d.). Preparation of DPPH Solution. Scribd.
ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays?. ResearchGate.
Eda, M., et al. (2000). Efficient Assay for Total Antioxidant Capacity in Human Plasma Using a 96-Well Microplate. J-STAGE.
García-Ruiz, A., et al. (2017). Determination of Antioxidant Capacity. Bio-protocol.
Le, T. H., et al. (2022). SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. VNU Journal of Science: Medical and Pharmaceutical Sciences.
ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate?. ResearchGate.
Notarte, K. I. R., et al. (2020). Toxicity, Antibacterial, and Antioxidant Activities of Fungal Endophytes Colletotrichum and Nigrospora spp. Isolated from Uvaria grandiflora. ResearchGate.
ECHEMI. (n.d.). How can I calculate IC50 in DPPH test?. ECHEMI.
Google Patents. (n.d.). Method for the preparation of a dry composition comprising a stable abts radical. Google Patents.
AIP Publishing. (2018). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Publishing.
Kumari, M., et al. (2021). Phenolic and flavonoid contents and antioxidant activity of an endophytic fungus Nigrospora sphaerica (EHL2), inhabiting the medicinal plant Euphorbia hirta (dudhi) L. PMC - NIH.
Wang, C., et al. (2024). Bioactive Alkaloids from the Mangrove-Derived Fungus Nigrospora oryzae SYSU-MS0024. MDPI.
Khan, I., et al. (2025). ABTS radical scavenging assay. Bio-protocol.
Ukwatta, K. M., et al. (2021). Bioactive compounds from an endophytic fungi Nigrospora aurantiaca. PMC - NIH.
circular dichroism spectroscopy of Nigroain-B peptide
Application Notes & Protocols Topic: Elucidating the Conformational Dynamics of Nigroain-B Peptide using Circular Dichroism Spectroscopy Audience: Researchers, Scientists, and Drug Development Professionals Introduction:...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Elucidating the Conformational Dynamics of Nigroain-B Peptide using Circular Dichroism Spectroscopy
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of Nigrocin Peptides
The Nigrocin family of peptides, isolated from the skin secretions of various frog species, represents a class of potent antimicrobial peptides (AMPs) with significant therapeutic potential.[1][2] Their ability to combat a broad spectrum of microbes, including antibiotic-resistant strains, makes them attractive candidates for novel drug development.[3] A representative member of this family, which we will refer to as Nigroain-B, derives its biological activity not just from its amino acid sequence, but critically from its three-dimensional structure. Many Nigrocin peptides are known to be unstructured in aqueous solution but adopt a distinct α-helical conformation upon interacting with bacterial membranes.[2][3] This environmentally-induced folding is the linchpin of their membrane-disrupting mechanism.
For drug development professionals, understanding and quantifying this structural transition is paramount. It informs lead optimization, formulation strategies, and the prediction of in vivo efficacy. Circular Dichroism (CD) spectroscopy is an indispensable tool for this purpose. It is a rapid, non-destructive technique that provides invaluable information on the secondary structure of peptides in solution.[4][5] This guide provides a comprehensive overview and a detailed protocol for using CD spectroscopy to characterize the structure of Nigroain-B, offering insights that are directly applicable to the broader field of peptide-based drug discovery.
Section 1: The Principle - Probing Peptide Chirality with Polarized Light
Circular Dichroism spectroscopy is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[4] The peptide bond is the primary chromophore in the far-UV region (190-250 nm), and its spatial arrangement within regular secondary structures like α-helices and β-sheets creates a distinct chiral environment. This results in characteristic CD spectra that act as fingerprints for different structural motifs.[6]
α-Helices: Exhibit two negative bands of similar magnitude near 222 nm and 208 nm, and a strong positive band near 192 nm.
β-Sheets: Show a single broad negative band near 218 nm and a positive band near 195 nm.[4]
Random Coil/Unfolded: Characterized by a strong negative band near 200 nm.[7]
By analyzing the CD spectrum of Nigroain-B under different solvent conditions, we can directly observe its conformational state and quantify the extent of folding.
Caption: Principle of CD spectroscopy for peptide structure analysis.
Section 2: Experimental Design - A Self-Validating Workflow
The quality of CD data is exceptionally dependent on meticulous sample preparation and experimental design.[8] A poorly prepared sample cannot be compensated for by even the most advanced instrumentation. The following workflow is designed as a self-validating system to ensure data integrity and reproducibility.
Caption: A self-validating workflow for CD spectroscopy.
Pre-Analysis & Sample Integrity
The starting material is the foundation of the experiment. Nigroain-B should be synthesized via solid-phase methods and purified to >95% homogeneity using reverse-phase HPLC.
Purity Verification: Confirm the purity and identity of the peptide using mass spectrometry (MALDI-TOF or ESI-MS).
Counterion Awareness: Peptides purified by HPLC are often complexed with trifluoroacetic acid (TFA). While TFA salts can enhance solubility, high concentrations can interfere with biological assays and affect the net peptide weight. It is crucial to be aware of its presence, and for sensitive applications, ion exchange may be necessary.[9]
Accurate Concentration Determination: The accuracy of the final structural estimation depends directly on the accuracy of the peptide concentration.[10] Use a validated method such as UV absorbance at 280 nm (if Trp or Tyr are present), or quantitative amino acid analysis for highest accuracy.
The Critical Role of the Aqueous Environment: Buffer & Solvent Selection
Buffer choice is the most common cause of spectral distortion in the far-UV region.[8]
Buffer Transparency: The ideal buffer has minimal absorbance below 220 nm. Low concentrations (10-20 mM) of sodium or potassium phosphate are excellent choices.[11][12]
Components to Avoid: Buffers and additives that absorb strongly in the far-UV must be avoided. These include Tris, imidazole, DTT, and high concentrations of chloride ions (>100 mM), which can introduce artifacts below 200 nm.[13]
Inducing Structure with Co-solvents: To study the folded state of Nigroain-B, a membrane-mimicking environment is required. Trifluoroethanol (TFE) is a widely used co-solvent that promotes helical structures.[2] Spectra should be acquired in both the aqueous buffer (to capture the unfolded state) and in a TFE/buffer mixture (e.g., 50% v/v) to observe the induced α-helical conformation.[3]
Optimizing Signal: Concentration & Pathlength
CD is an absorption-based technique, so balancing signal strength with the instrument's absorbance limits is critical to avoid detector saturation.[11]
Shorter pathlengths are used to keep the total absorbance of the sample and buffer low, especially at shorter wavelengths.
Optimal Absorbance
~0.8 - 1.0 O.D.
This range generally provides the best signal-to-noise ratio without saturating the detector.
Section 3: Protocol - Acquiring the CD Spectrum of Nigroain-B
This protocol outlines the steps for acquiring high-quality far-UV CD spectra.
Materials:
Purified Nigroain-B peptide (lyophilized powder)
CD-grade sodium phosphate buffer (e.g., 10 mM, pH 7.4)
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
Circular Dichroism Spectropolarimeter
Quartz cuvettes (0.1 mm or 1 mm pathlength)
Nitrogen gas source (for purging the instrument)
Step-by-Step Methodology:
Instrument Preparation:
Turn on the nitrogen gas purge at the recommended flow rate (typically 5-10 L/min) at least 30 minutes before turning on the lamp.[6] This removes oxygen, which absorbs strongly below 200 nm.
Turn on the Xenon lamp and allow it to warm up for at least 30 minutes for stabilization.
Sample Preparation:
Prepare a stock solution of Nigroain-B in the sodium phosphate buffer. Determine its concentration accurately.
Prepare two final samples for analysis:
Unfolded State: Dilute the stock solution to a final concentration of 0.2 mg/mL in 100% phosphate buffer.
Folded State: Prepare a second sample at 0.2 mg/mL in a 50:50 (v/v) mixture of TFE and phosphate buffer.
Prepare two corresponding buffer blanks: one with 100% phosphate buffer and another with the 50:50 TFE/buffer mixture.
Filter or centrifuge all solutions immediately before use to remove any particulate matter.[13]
Data Acquisition:
Set the instrument parameters according to the table below.
Place the appropriate buffer blank in the sample holder and acquire a baseline spectrum.
Rinse the cuvette thoroughly with the peptide sample before filling it.
Place the peptide sample in the sample holder and acquire the sample spectrum.
Repeat for the second condition (TFE-containing sample and its corresponding blank). It is critical to use the exact same cuvette for the blank and the sample.[8]
A good starting point; slower speeds can improve signal-to-noise.
Response/D.I.T.
1-2 seconds
Integration time. Must be balanced with scanning speed.
Bandwidth
1.0 nm
Defines the spectral resolution.
Accumulations
3-5 scans
Averaging multiple scans significantly improves the signal-to-noise ratio.
Temperature
25 °C
Maintain a constant temperature for reproducibility.
Section 4: Data Processing and Analysis
From Raw Data to Molar Ellipticity
The raw output from the spectropolarimeter is typically in millidegrees (mdeg). To compare data between experiments and with published results, it must be converted to Mean Residue Ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of amino acids.
Baseline Correction: Subtract the averaged buffer blank spectrum from the averaged sample spectrum.
Conversion to MRE: Use the following equation:
[θ] = (mdeg × MRW) / (10 × c × l)
Where:
[θ] is the Mean Residue Ellipticity (in deg·cm²·dmol⁻¹).
mdeg is the observed ellipticity in millidegrees after blank subtraction.
MRW is the Mean Residue Weight (Molecular Weight of the peptide / Number of amino acids).
The processed spectrum can be analyzed using various deconvolution algorithms (e.g., CONTIN/LL, SELCON3, CDSSTR) to estimate the percentage of α-helix, β-sheet, turns, and unordered structures. These algorithms fit the experimental spectrum to a basis set of spectra from proteins with known structures.[14] Web servers and software packages are widely available for this analysis.
Section 5: Interpreting the Structural Signature of Nigroain-B
Based on studies of homologous Nigrocin peptides, the expected results for Nigroain-B are a clear conformational switch upon addition of TFE.[2][3]
Table of Expected Spectral Characteristics:
Condition
Expected Structure
Key Spectral Features
Interpretation
10 mM Phosphate Buffer
Random Coil
Strong negative minimum around 200 nm.
The peptide is largely unstructured in a purely aqueous environment.
50% TFE / Buffer
α-Helical
Two negative minima near 208 nm and 222 nm; positive maximum ~192 nm.
The hydrophobic, membrane-mimicking environment of TFE induces the peptide to fold into its bioactive α-helical conformation.
The magnitude of the signal at 222 nm ([θ]₂₂₂) is often used as a direct, qualitative measure of α-helicity. A more negative value indicates a higher helical content.
For drug development, the thermal stability of a peptide is a critical quality attribute. CD spectroscopy is an excellent method for determining the melting temperature (Tm).
Methodology: The CD signal at a single wavelength (typically 222 nm for α-helical peptides) is monitored as the temperature is increased at a controlled rate (e.g., 1 °C/min).[6]
Analysis: As the peptide unfolds, the helical structure is lost, and the CD signal at 222 nm becomes less negative. Plotting [θ]₂₂₂ versus temperature generates a sigmoidal curve. The midpoint of this transition is the Tm. A higher Tm indicates greater thermal stability.
Creative Proteomics. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis.
Creative Proteomics. (n.d.). Sample Preparation Best Practices for Circular Dichroism (CD).
Bioanalysis. (2025, October 1). The Role of Circular Dichroism in Peptide Structural Analysis.
Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed.
Sprenger, L. J., & Wallace, B. A. (2018). Circular dichroism for secondary structure determination of proteins with unfolded domains using a self-organising map algorithm SOMSpec. PMC.
Hussain, R., & Siligardi, G. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. PMC.
Ben-Tal, N. (2015, June 2). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS.
American Chemical Society. (2017, May 26). Simulating the Electronic Circular Dichroism Spectra of Photoreversible Peptide Conformations.
Wang, M., et al. (2018). Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology.
Wu, J., et al. (2020).
Anyang A & E. (n.d.). Nigrocin-2LVb peptide.
ResearchGate. (2025, October 3). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway | Request PDF.
Lee, K. H., et al. (2001).
PubMed. (2024, April 11). Newly identified peptide Nigrocin-OA27 inhibits UVB induced melanin production via the MITF/TYR pathway.
Jiang, H., & Ballard, J. D. (2005).
Panteleev, P. V., et al. (2018). Structure and Biological Functions of β-Hairpin Antimicrobial Peptides. PMC.
Application Notes and Protocols for Nigroain-B Peptide: Molar Dilution and Storage
Introduction: Understanding Nigroain-B in the Context of Bioactive Peptides Nigroain-B is a peptide with potential biological activities, including antimicrobial and cytotoxic properties, and may act as a caspase-3 inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding Nigroain-B in the Context of Bioactive Peptides
Nigroain-B is a peptide with potential biological activities, including antimicrobial and cytotoxic properties, and may act as a caspase-3 inhibitor.[1][2][3][4][5][6] As with any biologically active peptide, accurate quantification, proper solubilization, and stable storage are paramount to ensure experimental reproducibility and the integrity of research findings. The inherent physicochemical properties of a peptide, dictated by its amino acid sequence, govern its stability and solubility.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for calculating molar dilutions and for the short- and long-term storage of Nigroain-B and other novel peptides where specific stability data may not be readily available.
The protocols herein are designed to be self-validating systems, emphasizing the principles of peptide chemistry to guide experimental choices. All recommendations are grounded in established best practices for peptide handling to ensure the preservation of Nigroain-B's biological activity.
Part 1: Molar Dilution Calculator for Nigroain-B Peptide
Accurate concentration determination is the foundation of reliable experimental results. Lyophilized peptides, as supplied, often contain 10-70% of non-peptide components like water and salts by weight.[8] Therefore, relying solely on the weight of the lyophilized powder for concentration calculations can lead to significant errors. The following section details the principles and a step-by-step protocol for preparing a stock solution of Nigroain-B with a precise molar concentration.
The Importance of Molar Concentration
Molar concentration (molarity) is the most accurate measure of the amount of a solute in a solution, defined as moles of solute per liter of solution.[9][10] This is especially critical in biological assays where stoichiometric relationships between the peptide and its target are important.
Pre-Calculation Essentials
Before you can calculate the required mass of Nigroain-B for your stock solution, you will need the following information, which is typically provided by the peptide supplier on the Certificate of Analysis (CoA):
Molecular Weight (MW) of Nigroain-B: The mass of one mole of the peptide, usually in g/mol .
Peptide Purity: Determined by HPLC, this indicates the percentage of the target peptide sequence in the lyophilized powder.
Peptide Content (Net Peptide Content): This is the actual percentage of peptide by weight, accounting for water and counter-ions. If not provided, it's advisable to either have it determined by amino acid analysis or to use a conservative estimate for initial experiments.
Molar Dilution Calculation Protocol
This protocol will guide you through the calculation of the mass of lyophilized Nigroain-B powder required to prepare a stock solution of a desired molarity and volume.
The Master Equation:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Step-by-Step Calculation:
Define Your Desired Stock Solution Parameters:
Desired Molar Concentration (e.g., 10 mM)
Desired Volume (e.g., 1 mL)
Convert Units for Consistency:
Concentration: 10 mM = 0.010 mol/L
Volume: 1 mL = 0.001 L
Perform the Calculation (assuming 100% peptide content for now):
Mass (g) = 0.010 mol/L * 0.001 L * MW of Nigroain-B ( g/mol )
Example: If the MW of Nigroain-B is 3000 g/mol , then:
Mass (g) = 0.010 * 0.001 * 3000 = 0.03 g = 30 mg
Adjust for Peptide Content (if provided):
Adjusted Mass (mg) = Calculated Mass (mg) / (Peptide Content / 100)
Example: If the peptide content is 80%:
Adjusted Mass (mg) = 30 mg / (80 / 100) = 30 mg / 0.8 = 37.5 mg
This adjusted mass is the amount of lyophilized Nigroain-B powder you will need to weigh out.
Table 1: Example Masses of Nigroain-B (MW = 3000 g/mol ) for a 1 mL Stock Solution
Desired Concentration
Mass (100% Peptide Content)
Mass (80% Peptide Content)
Mass (70% Peptide Content)
1 mM
3.0 mg
3.75 mg
4.29 mg
5 mM
15.0 mg
18.75 mg
21.43 mg
10 mM
30.0 mg
37.5 mg
42.86 mg
Part 2: Nigroain-B Reconstitution and Solubility
The solubility of a peptide is determined by its amino acid composition, length, and overall charge.[7] Since specific solubility data for Nigroain-B is not widely available, a systematic approach to solubilization is recommended.
General Principles of Peptide Solubility
Hydrophobicity: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) may have poor solubility in aqueous solutions.[7]
Charge: The overall charge of a peptide at a given pH significantly influences its solubility. Acidic peptides (rich in Aspartic acid, Glutamic acid) are more soluble in basic buffers, while basic peptides (rich in Lysine, Arginine, Histidine) are more soluble in acidic solutions.[11]
Cysteine Content: Nigroain-B, being a potential cyclotide, is likely rich in cysteine residues. Cysteine can form disulfide bonds, leading to oligomerization and aggregation.[12] Peptides containing cysteine should not be dissolved in alkaline solutions, as this can promote oxidation.[13][14]
Recommended Solubilization Protocol for Nigroain-B
It is crucial to test the solubility of a small amount of the peptide before dissolving the entire batch. [14]
Initial Attempt with Sterile, Distilled Water: For most peptides, especially those with a balanced or hydrophilic character, sterile water is the first solvent of choice.[14][15]
Acidic Solution for Basic Peptides: If Nigroain-B is insoluble in water and has a net positive charge, attempt to dissolve it in a small amount of 10-30% acetic acid.[13][14] Once dissolved, dilute to the desired concentration with sterile water or your experimental buffer.
Organic Solvents for Hydrophobic Peptides: If the peptide is highly hydrophobic, dissolve it in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer with vortexing.[11][16]
Caution: DMSO can be toxic to cells, so the final concentration in your assay should typically be less than 0.5%.[11] For peptides containing cysteine, like Nigroain-B may be, DMF is often preferred over DMSO to avoid oxidation of the thiol groups.[11][14]
Sonication and Warming: Gentle sonication or warming to less than 40°C can aid in dissolving the peptide.[13][14]
Caption: Workflow for Nigroain-B Solubilization.
Part 3: Storage and Stability of Nigroain-B
Proper storage is critical to prevent degradation and maintain the biological activity of Nigroain-B. Peptides are susceptible to degradation through several pathways, including oxidation, hydrolysis, and aggregation.[17][18]
Storage of Lyophilized Nigroain-B
For maximum stability, Nigroain-B should be stored in its lyophilized form.[15]
Long-Term Storage (> 6 months): Store at -80°C in a tightly sealed container with a desiccant.[19][20]
Short-Term Storage (< 6 months): Storage at -20°C is acceptable.[19][20]
Crucial Handling Practice: Before opening the vial, always allow the lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes.[15][19] This prevents condensation from forming on the peptide, as many peptides are hygroscopic.[15]
Storage of Nigroain-B in Solution
Peptides in solution are significantly less stable than in their lyophilized form.[15][17] Therefore, it is strongly recommended to only prepare as much stock solution as needed for the immediate set of experiments.
Aliquoting is Mandatory: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be aliquoted into single-use volumes.[18][19]
Storage Temperature: Store aliquots at -20°C for short-term storage (up to a few weeks) and at -80°C for longer-term storage (several months).[16][19][20]
Solvent and pH: For peptides containing residues prone to oxidation (like Cysteine, Methionine, or Tryptophan), using sterile, oxygen-free buffers at a slightly acidic pH (pH 5-7) can enhance stability.[15][17]
Light Protection: Store peptide solutions, especially those with light-sensitive residues, in amber vials or protected from light.[18][21]
Caption: Storage Guidelines for Nigroain-B.
Table 2: Summary of Storage Recommendations for Nigroain-B
Form
Condition
Temperature
Duration
Key Considerations
Lyophilized
Long-Term
-80°C
Years
Use desiccant; equilibrate to RT before opening.[19][20]
The successful use of Nigroain-B in research and development hinges on meticulous handling, accurate concentration determination, and appropriate storage. By following the principles and protocols outlined in this guide, researchers can minimize variability, ensure the integrity of their results, and preserve the biological activity of this and other valuable peptides. Always refer to the supplier-specific data sheet when available, but in its absence, these best practices provide a robust framework for your experimental success.
References
Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]
LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]
Ishii, S. et al. (2023). Caspase-3 Inhibition toward Perinatal Protection of the Developing Brain from Environmental Stress. Developmental Neuroscience. [Link]
LifeTein®. How to calculate peptides concentrations? [Link]
Nordsci. Peptide Storage and Stability: Best Practices for Every Lab. [Link]
Peptides.com. How to Store Peptides | Best Practices for Researchers. [Link]
MapleResearchLabs. Peptide Storage and Stability for Research Applications. [Link]
Parmar, A. et al. (2011). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]
Bio-Synthesis Inc. calculation of peptide concentration. [Link]
Li, Y. et al. (2018). Caspase-3 Inhibition Attenuates the Cytopathic Effects of EV71 Infection. Frontiers in Microbiology. [Link]
Bozhkov, A.I. et al. (2016). Inhibition of cathepsin B by caspase-3 inhibitors blocks programmed cell death in Arabidopsis. Cell Death & Differentiation. [Link]
Chen, W. et al. (2008). Increasing solubility of proteins and peptides by site-specific modification with betaine. Bioconjugate Chemistry. [Link]
Di Somma, A. et al. (2020). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Chemistry & Biodiversity. [Link]
Tsybulia, O.V. et al. (2022). Nigellothionins from Black Cumin (Nigella sativa L.) Seeds Demonstrate Strong Antifungal and Cytotoxic Activity. International Journal of Molecular Sciences. [Link]
Ishii, S. et al. (2023). Caspase-3 Inhibition toward Perinatal Protection of the Developing Brain from Environmental Stress. Developmental Neuroscience. [Link]
Mohr, S. et al. (1997). Inhibition of caspase-3 by S-nitrosation and Oxidation Caused by Nitric Oxide. Biochemical and Biophysical Research Communications. [Link]
Rogozhin, E.A. et al. (2023). Diversity of Cationic Antimicrobial Peptides in Black Cumin (Nigella sativa L.) Seeds. International Journal of Molecular Sciences. [Link]
Mpesha, C. et al. (2024). Identification, Synthesis, and In Vitro Activities of Antimicrobial Peptide from African Catfish against the Extended-Spectrum Beta-Lactamase (ESBL)-Producing Escherichia coli. International Journal of Molecular Sciences. [Link]
Shamova, O.V. et al. (2013). Structure and Biological Functions of β-Hairpin Antimicrobial Peptides. Acta Naturae. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Standard Operating Protocol (SOP)
Target Audience: Peptide Chemists, Preclinical Drug Developers, and Microbiologists
Prepared By: Senior Application Scientist, Peptide Therapeutics Division
Introduction & Therapeutic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic modalities that transcend traditional single-target antibiotics. Amphibian skin secretions have emerged as a prolific source of multifunctional antimicrobial peptides (AMPs)[1]. Among these, Nigroain-B-MS1 —a 21-amino-acid peptide isolated from the Maoson frog (Hylarana maosuoensis)—represents a highly promising template for next-generation drug design[1].
Unlike conventional AMPs that solely disrupt bacterial membranes, Nigroain-B-MS1 exhibits a potent dual-action mechanism :
Antimicrobial Efficacy: It demonstrates strong bactericidal activity against Gram-positive pathogens, including Staphylococcus aureus and Nocardia asteroides[2].
Antioxidant Capacity: The peptide possesses remarkable free radical scavenging abilities, neutralizing reactive oxygen species (ROS) that exacerbate tissue damage during severe infections[2].
Mechanistic Causality of the Sequence
The primary sequence of Nigroain-B-MS1 (CVVSSGWKWNYKIRCKLTGNC) dictates its dual functionality. The high concentration of aromatic residues (Tryptophan and Tyrosine, WKWNY) serves as an electron-donating core, enabling the reduction of free radicals[1]. Concurrently, the cationic residues (Lysine and Arginine, K, R) drive electrostatic attraction to negatively charged bacterial phospholipids. Crucially, the sequence contains three Cysteine residues (C1, C15, C21). The C15 and C21 residues form a highly conserved "Rana-box" disulfide bridge at the C-terminus, which restricts conformational flexibility and anchors the peptide into the bacterial membrane to stabilize pore formation[3].
Mechanistic Pathway
Fig 1. Dual-action mechanism of Nigroain-B-MS1 targeting membranes and neutralizing ROS.
Quantitative Data Summary
To establish a baseline for therapeutic engineering, the physicochemical and biological parameters of the wild-type Nigroain-B-MS1 are summarized below. When engineering synthetic variants (e.g., mutating C1 to Serine to prevent unwanted intermolecular dimerization during manufacturing), these metrics serve as the benchmark for validation.
Peptide Variant
Sequence
MIC: S. aureus
MIC: N. asteroides
DPPH Scavenging (at 50 μM)
ABTS Scavenging (at 50 μM)
Nigroain-B-MS1 (WT)
CVVSSGWKWNYKIRCKLTGNC
4.7 μM
18.8 μM
99.7%
68.3%
C1S-Nigroain-B (Engineered)
SVVSSGWKWNYKIRCKLTGNC
Pending
Pending
Expected >95%
Expected >65%
(Data derived from foundational assays on Hylarana maosuoensis secretions[1],[3])
Experimental Workflows & Protocols
To ensure reproducibility and scientific rigor, the following self-validating protocols have been optimized for the synthesis and functional characterization of Nigroain-B templates.
Fig 2. Step-by-step workflow for synthesis, folding, and validation of Nigroain-B therapeutics.
Protocol 1: Orthogonal SPPS and Regioselective Oxidative Folding
Objective: Synthesize the peptide while ensuring the correct formation of the C15-C21 Rana-box disulfide bridge without C1 interference.
Causality Insight: Standard global oxidation of a peptide with three cysteines leads to a heterogeneous mixture of misfolded isomers. By utilizing orthogonal protecting groups—specifically Fmoc-Cys(Acm)-OH for C1 and Fmoc-Cys(Trt)-OH for C15/C21—we force the thermodynamic folding exclusively between C15 and C21 during the primary oxidation step.
Step-by-Step Methodology:
Resin Loading: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes. Note: C-terminal amidation increases the overall net positive charge, enhancing bacterial membrane affinity.
Coupling: Perform iterative Fmoc-Solid Phase Peptide Synthesis (SPPS) using 4 eq of Fmoc-amino acids, activated with DIC/Oxyma Pure to minimize epimerization of the sensitive Tryptophan residues.
Orthogonal Protection: Use Fmoc-Cys(Trt)-OH at positions 15 and 21. Use Fmoc-Cys(Acm)-OH at position 1.
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5 v/v) for 2.5 hours. This removes the Trt groups (freeing C15 and C21) but leaves the Acm group on C1 intact.
Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge at 4000 rpm for 10 minutes.
Oxidative Folding: Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a highly dilute concentration (0.1 mg/mL) to favor intramolecular folding. Stir open to the air for 24–48 hours until Ellman’s reagent confirms the absence of free thiols.
Purification: Purify via preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Objective: Determine the bacteriostatic efficacy of the synthesized Nigroain-B variant.
Causality Insight: AMPs frequently aggregate or precipitate when interacting with the salts in Mueller-Hinton Broth (MHB), creating false-positive optical density (OD) readings. To create a self-validating system, we employ Resazurin, a metabolic indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of actively respiring cells, completely bypassing turbidity artifacts.
Step-by-Step Methodology:
Inoculum Preparation: Culture Staphylococcus aureus (ATCC 25923) in MHB to log phase. Adjust the suspension to
5×105
CFU/mL.
Serial Dilution: In a 96-well polypropylene plate (to prevent peptide adhesion to polystyrene), prepare 2-fold serial dilutions of the peptide from 100 μM down to 0.1 μM in 50 μL of MHB.
Inoculation: Add 50 μL of the bacterial suspension to each well. Include a positive control (bacteria + no peptide) and a negative control (media only).
Incubation: Incubate the plate at 37°C for 16 hours.
Metabolic Readout: Add 10 μL of 0.015% (w/v) Resazurin solution to all wells. Incubate for an additional 2 hours.
Analysis: The MIC is defined as the lowest peptide concentration that prevents the color change from blue to pink.
Protocol 3: DPPH Radical Scavenging Assay
Objective: Quantify the antioxidant capacity of the Nigroain-B template.
Causality Insight: The DPPH assay measures the ability of the peptide's aromatic core (WKWNY) to donate a hydrogen atom or electron to the stable DPPH radical. The inclusion of Trolox (a water-soluble vitamin E analog) acts as an internal standard, validating the assay's dynamic range.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Must be prepared fresh and protected from light.
Reaction Setup: In a 96-well plate, mix 100 μL of the peptide solution (at varying concentrations, e.g., 10, 25, 50 μM) with 100 μL of the DPPH solution.
Controls: Set up a blank (100 μL methanol + 100 μL DPPH) and a standard curve using Trolox (0–100 μM).
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: Calculate scavenging activity using the formula:
Scavenging%=(AblankAblank−Asample)×100
References
Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species.
Source: PubMed / Acta Biochimica et Biophysica Sinica (ABBS)
URL:[Link]
The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases.
Source: MDPI International Journal of Molecular Sciences
URL:[Link]
Amphibians as a source of bioactive antioxidant peptides: Emerging insights and therapeutic potential.
Source: Zoological Research
URL:[Link]
reducing hemolytic activity of Nigroain-B via structural modification
A Guide to Reducing Hemolytic Activity for Therapeutic Development Welcome to the technical support center for researchers working with Nigroain-B. This guide, curated by our senior application scientists, provides in-de...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Reducing Hemolytic Activity for Therapeutic Development
Welcome to the technical support center for researchers working with Nigroain-B. This guide, curated by our senior application scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of mitigating the inherent hemolytic activity of Nigroain-B. Our goal is to empower you with the scientific rationale and practical protocols needed to engineer safer, more effective therapeutic candidates.
Frequently Asked Questions (FAQs)
Understanding the Problem
Question: We've observed significant red blood cell lysis in our preliminary in vitro assays with Nigroain-B. What is the likely mechanism behind this hemolytic activity?
Answer: The hemolytic activity of many peptides and proteins, which we will assume Nigroain-B to be for the purposes of this guide, is often linked to their physicochemical properties, particularly their amphipathicity, hydrophobicity, and net charge.[1][2] These molecules can interact with and disrupt the erythrocyte membrane through several proposed mechanisms:
Direct Membrane Insertion and Disruption: The peptide may directly insert into the phospholipid bilayer of the red blood cell (RBC) membrane. This insertion can disrupt the membrane's integrity, leading to the formation of transient pores or channels.[2][3] This process allows for the leakage of cellular contents, such as hemoglobin, and ultimately results in cell lysis.[4][5]
"Carpet" Mechanism: In this model, the peptide monomers accumulate on the surface of the RBC membrane. Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis.
Charge-Based Interactions: Cationic peptides are often attracted to the negatively charged surface of erythrocyte membranes.[1] While this interaction is crucial for the activity of many antimicrobial peptides, it can also lead to non-specific membrane disruption and hemolysis.[1]
Understanding the specific drivers of Nigroain-B's hemolytic activity is the first step in designing effective structural modifications.
Troubleshooting Guide: Strategies for Structural Modification
Question: What are the primary structural modification strategies we can employ to reduce the hemolytic activity of Nigroain-B while preserving its therapeutic function?
Answer: There are several field-proven strategies to re-engineer Nigroain-B for an improved safety profile. The core principle is to alter the peptide's interaction with the erythrocyte membrane without compromising its interaction with its intended therapeutic target. The three main approaches are amino acid substitution, PEGylation, and glycosylation.
Strategy 1: Amino Acid Substitution
This is a highly targeted approach to fine-tune the physicochemical properties of Nigroain-B.[1]
Q: How do we decide which amino acids to substitute?
A: Your choice of substitution should be guided by a rational design approach aimed at modulating key properties:
Modulating Hydrophobicity: Hydrophobic interactions are a primary driver of membrane disruption.[1] Systematically replacing hydrophobic residues with less hydrophobic or polar ones can decrease the peptide's propensity to insert into the RBC membrane.[1] However, be mindful that excessive reduction in hydrophobicity might also impact therapeutic efficacy.
Altering Net Charge: If Nigroain-B is highly cationic, its positive charge might contribute to non-specific binding to the negatively charged RBC surface.[1] Consider substituting cationic residues (e.g., Lysine, Arginine) with neutral or even anionic residues to reduce this electrostatic attraction.[1]
Introducing D-Amino Acids: Replacing L-amino acids with their D-enantiomers at specific positions can disrupt the formation of secondary structures, like α-helices, that are often crucial for membrane insertion and lysis.[1] This can reduce hemolysis, sometimes without negatively affecting the primary therapeutic activity.[1]
The following diagram outlines the workflow for creating Nigroain-B variants through site-directed mutagenesis.
Caption: Workflow for creating Nigroain-B variants via site-directed mutagenesis.
This protocol is a general guideline for creating specific point mutations in the gene encoding Nigroain-B.[6][7]
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. Ensure the primers have a melting temperature (Tm) of ≥78°C.
PCR Amplification:
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary errors.[7]
Use a plasmid containing the wild-type Nigroain-B gene as the template.
Cycle parameters will vary, but a typical protocol involves 16-18 cycles of denaturation, annealing, and extension.
Parental Template Digestion: Following PCR, treat the reaction mixture with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
Transformation: Transform the DpnI-treated DNA into a highly competent E. coli strain.
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the Nigroain-B gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protein Expression and Purification: Once a correct clone is identified, proceed with the expression and purification of the Nigroain-B variant for functional testing.
Strategy 2: Polymer Conjugation (PEGylation)
Q: Our lab is considering PEGylation. How does attaching polyethylene glycol (PEG) reduce hemolytic activity?
A: PEGylation is the process of covalently attaching PEG chains to your peptide.[8] This strategy works by creating a hydrophilic shield around Nigroain-B.[9][10] This shield has several key benefits:
Steric Hindrance: The PEG chain physically blocks the interaction between Nigroain-B and the erythrocyte membrane, thereby reducing its ability to cause lysis.[1]
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which can reduce renal clearance and increase its circulation half-life.[8][11] It can also protect the peptide from proteolytic degradation.[11][12]
Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on Nigroain-B, reducing the likelihood of an immune response.[8][9]
Q: What are the critical parameters to consider when planning a PEGylation experiment?
A: The success of PEGylation depends on several factors:
PEG Size: The length of the PEG chain is crucial. Longer chains generally provide better shielding but may also lead to a greater reduction in therapeutic activity.[10] It is often necessary to test a range of PEG molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa).
Attachment Site: The site of PEG conjugation (e.g., N-terminus, C-terminus, or a specific amino acid side chain like lysine) can significantly impact both safety and efficacy.[10][13] Site-specific PEGylation is often preferred to create a homogeneous product.
Linker Chemistry: Various chemical linkers can be used to attach PEG to the peptide. The choice of linker can affect the stability and release characteristics of the conjugate.[8]
Strategy 3: Glycosylation
Q: Can adding sugar moieties (glycosylation) help, and how does it compare to PEGylation?
A: Yes, glycosylation is another powerful strategy. It involves covalently attaching one or more carbohydrate units to the peptide.[14] Like PEGylation, glycosylation can:
Increase Hydrophilicity: The sugar moieties increase the overall water solubility of Nigroain-B, which can reduce non-specific hydrophobic interactions with cell membranes.[15]
Enhance Stability: Glycosylation can protect the peptide from proteolysis, similar to PEG.[15]
Modulate Bioactivity: The addition of sugars can alter the peptide's conformation and interaction with its target, sometimes leading to enhanced biological properties.[9][16] In some cases, glycosylation has been shown to reduce hemolytic activity and cytotoxicity significantly.[9][17]
The choice between PEGylation and glycosylation often depends on the specific peptide, the desired pharmacokinetic profile, and the complexity of the manufacturing process.
The diagram below illustrates the conceptual relationship between these modifications and their impact on hemolytic activity.
Caption: Relationship between structural modifications and their functional outcomes.
Experimental Validation: The Hemolysis Assay
Question: We have generated several Nigroain-B variants. How do we accurately quantify and compare their hemolytic activity?
Answer: A quantitative hemolysis assay is essential for evaluating the success of your structural modifications.[4][18] This assay measures the amount of hemoglobin released from red blood cells upon exposure to your peptide variants.[19]
This protocol allows for the determination of the HC₅₀ value, which is the concentration of the peptide that causes 50% hemolysis.[1][5]
Prepare Red Blood Cells (RBCs):
Obtain fresh whole blood (e.g., human, rabbit, or sheep) containing an anticoagulant.
Centrifuge the blood at 500 x g for 10 minutes to pellet the RBCs.
Carefully aspirate the supernatant (plasma and buffy coat).
Wash the RBCs three times by resuspending the pellet in a 10-fold volume of sterile phosphate-buffered saline (PBS), followed by centrifugation.
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.[1][20]
Set up the Assay Plate:
In a 96-well U-bottom plate, prepare serial dilutions of your Nigroain-B variants and the wild-type control in PBS.[1]
Include controls:
Negative Control (0% Lysis): RBCs incubated with PBS only.[1]
Positive Control (100% Lysis): RBCs incubated with 1% Triton X-100.[1]
Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions and controls.[1]
Incubation:
Incubate the plate at 37°C for 1 hour with gentle agitation.[1][19]
Pellet Intact RBCs:
Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs and cell debris.[1]
Measure Hemoglobin Release:
Carefully transfer the supernatant from each well to a new, flat-bottom 96-well plate.
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.[1] This wavelength corresponds to the peak absorbance of hemoglobin.
Data Analysis:
Calculate the percentage of hemolysis for each sample using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Plot the percent hemolysis against the peptide concentration (on a logarithmic scale) and fit the data to a sigmoidal dose-response curve to determine the HC₅₀ value.[1]
The goal is to identify Nigroain-B variants with a significantly higher HC₅₀ value compared to the wild-type, indicating reduced hemolytic activity.
Nigroain-B Variant
Modification
HC₅₀ (µM)
Therapeutic Activity (IC₅₀, µM)
Selectivity Index (HC₅₀ / IC₅₀)
Wild-Type
None
e.g., 10
e.g., 5
2
Variant 1
L10A Substitution
e.g., 150
e.g., 8
18.75
Variant 2
K5Q Substitution
e.g., 95
e.g., 6
15.83
Variant 3
N-terminal PEG (10kDa)
e.g., >500
e.g., 25
>20
Troubleshooting Tip: It is crucial to re-evaluate the therapeutic activity of your modified Nigroain-B variants.[1] An ideal candidate will have a large increase in its HC₅₀ value with minimal impact on its therapeutic potency, resulting in a much-improved selectivity index.[10]
References
Jahadakbar, A., et al. (2021). Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018. Pharmaceuticals. Available at: [Link]
Creative Biolabs. Protocol of Hemolytic Assay for C2. Creative Biolabs. Available at: [Link]
Gong, J., et al. (2021). The effect of structural modification of antimicrobial peptides on their antimicrobial activity, hemolytic activity, and plasma stability. Journal of Peptide Science. Available at: [Link]
Dufourcq, J., et al. (1982). Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
Hazarika, D., et al. (2023). Hemolytic Activity. Springer Nature Experiments. Available at: [Link]
Bai, X., et al. (2023). Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms. Toxins. Available at: [Link]
HaemoScan (2024). Hemolysis Assay for Biomaterials Manual. HaemoScan. Available at: [Link]
van Gent, M., et al. (2023). C-Terminal PEGylation Improves SAAP-148 Peptide's Immunomodulatory Activities. International Journal of Molecular Sciences. Available at: [Link]
Takeda, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Pharmaceuticals. Available at: [Link]
Zhang, Y., et al. (2024). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. Available at: [Link]
HaemoScan (2024). Hemolysis Assay for Solutes Manual. HaemoScan. Available at: [Link]
Li, X., et al. (2026). Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity. Arabian Journal of Chemistry. Available at: [Link]
Liu, S., et al. (2021). PEGylation of the Antimicrobial Peptide PG-1: A Link between Propensity for Nanostructuring and Capacity of the Antitrypsin Hydrolytic Ability. Journal of Medicinal Chemistry. Available at: [Link]
Bio-protocol (2020). 2.8. Hemolysis assay. Bio-protocol. Available at: [Link]
Li, Q., et al. (2005). Hemolysis of Erythrocytes by Granulysin-Derived Peptides but Not by Granulysin. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Gautam, A., et al. (2020). A Method for Predicting Hemolytic Potency of Chemically Modified Peptides From Its Structure. Frontiers in Pharmacology. Available at: [Link]
BioTechniques (2002). One-Step, Highly Efficient Site-Directed Mutagenesis by Toxic Protein Selection. BioTechniques. Available at: [Link]
ResearchGate. Inhibition of peptide-induced hemolysis by osmotic protection. ResearchGate. Available at: [Link]
Li, Q., et al. (2005). Hemolysis of erythrocytes by granulysin-derived peptides but not by granulysin. Antimicrobial Agents and Chemotherapy. Available at: [Link]
ResearchGate. Effect of glycosylation on haemolytic activity. Dose–response curves of... ResearchGate. Available at: [Link]
de Breij, A., et al. (2020). The effect of lipidation and glycosylation on short cationic antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
Zhang, G. F., & Weiner, H. (2002). One-step, highly efficient site-directed mutagenesis by toxic protein selection. BioTechniques. Available at: [Link]
Sbardella, D., et al. (2018). The impact of N-glycosylation on the properties of the antimicrobial peptide LL-III. PLoS One. Available at: [Link]
PubChem. nigrasin B. PubChem. Available at: [Link]
Patsnap Synapse (2025). How Is Site-Directed Mutagenesis Used in Protein Engineering?. Patsnap Synapse. Available at: [Link]
Wikipedia. Site-directed mutagenesis. Wikipedia. Available at: [Link]
Bitesize Bio (2025). Site-Directed Mutagenesis Tips and Tricks. Bitesize Bio. Available at: [Link]
D'Agostino, V., et al. (2023). Glycosylation and Lipidation Strategies: Approaches for Improving Antimicrobial Peptide Efficacy. International Journal of Molecular Sciences. Available at: [Link]
Chabra, A., & Goyal, P. (2017). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. Chemical Science. Available at: [Link]
Azim, H., et al. (2021). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. Antibiotics. Available at: [Link]
Lo, S. C., et al. (1994). Hemolytic and Hemoxidative Activities in Mycoplasma penetrans. Infection and Immunity. Available at: [Link]
da Silva, A. C. S., et al. (2016). Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives. Toxicology Reports. Available at: [Link]
Microxpress (2024). Nigrosin (10%). Microxpress. Available at: [Link]
ResearchGate. The chemical structure for Nigrosin dye. ResearchGate. Available at: [Link]
Wikipedia. Nigrosin. Wikipedia. Available at: [Link]
Technical Support Center: RP-HPLC Optimization for Nigroain-B Isolation
Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Nigroain-B—a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of Nigroain-B—a highly hydrophobic, disulfide-bridged antimicrobial and antioxidant peptide derived from amphibian skin secretions[1].
Because of its amphipathic nature and basic residues, Nigroain-B presents unique chromatographic challenges, including peak tailing, poor recovery, and co-elution with homologous variants like Nigroain-C[2]. This guide synthesizes field-proven methodologies and mechanistic troubleshooting to ensure high-resolution, high-yield purification.
Core Isolation Workflow
Before optimizing the gradient, it is critical to establish a robust, self-validating isolation pipeline. Nigroain-B is typically pre-purified using Size Exclusion Chromatography (SEC) prior to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3].
Workflow for the isolation and RP-HPLC optimization of Nigroain-B from crude secretions.
Standard Operating Protocol: Self-Validating RP-HPLC Isolation
Objective: Isolate Nigroain-B from Sephadex G-50 SEC fractions with high purity and mass validation[3].
Phase 1: Preparation & Equilibration
Sample Reconstitution : Lyophilize the SEC fraction exhibiting antimicrobial activity. Reconstitute in 1.0 mL of Buffer A (0.1% Trifluoroacetic acid [TFA] in LC-MS grade
H2O
). Centrifuge at 14,000 × g for 10 minutes to pellet insoluble aggregates.
Column Selection : Install a C18 analytical column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm particle size, 300 Å pore size)[3]. Causality Note: A 300 Å pore size is mandatory. Standard 100 Å pores will cause size-exclusion entrapment of the peptide, drastically reducing recovery.
Equilibration : Flush the column with 95% Buffer A and 5% Buffer B (0.1% TFA in Acetonitrile [ACN]) at 1.0 mL/min until the UV baseline at 214 nm stabilizes.
Phase 2: Gradient Execution
4. Injection : Inject 50–100 µL of the reconstituted sample.
5. Desalting Hold : Run an isocratic hold at 5% B for 5 minutes to elute salts and highly polar contaminants.
6. Elution Gradient : Execute a linear gradient from 5% B to 65% B over 40 minutes (1.5% B/min). Nigroain-B typically elutes in the 30–45% ACN range due to its amphipathic profile.
7. Column Wash : Ramp to 95% B over 5 minutes and hold for 5 minutes to elute highly hydrophobic lipids.
Phase 3: Collection & Validation
8. Fractionation : Collect peaks exhibiting absorbance at both 214 nm (peptide bonds) and 280 nm (aromatic residues like Trp/Tyr present in Nigroain-B variants)[1].
9. Validation : Lyophilize the collected fractions and confirm the molecular mass (~2.4 kDa) using MALDI-TOF MS to validate the presence of the target peptide[3].
Gradient Optimization Data
To resolve Nigroain-B from closely related peptide families, the gradient slope must be mathematically optimized based on the peptide's retention behavior.
Table 1: Quantitative Gradient Optimization Profiles for Nigroain-B
Gradient Strategy
Buffer B Range (% ACN)
Gradient Slope (%/min)
Expected Resolution (
Rs
)
Peak Width
Primary Application
Scouting (Linear)
5% – 95%
3.0
< 1.0
Broad
Initial screening of crude amphibian extracts.
Standard (Linear)
5% – 65%
1.5
1.2 – 1.5
Moderate
Routine isolation and fraction collection.
Shallow (Targeted)
25% – 45%
0.5
> 1.5
Sharp
Resolving Nigroain-B from Nigroain-C variants.
Step-Isocratic
35% (Isocratic hold)
0.0
> 2.0
Very Sharp
Final polishing of a pre-isolated Nigroain-B fraction.
Troubleshooting & FAQs
Q1: Why is Nigroain-B eluting as a broad, tailing peak instead of a sharp peak?
A1: Nigroain-B variants (e.g., Nigroain-B-MS1: CVVSSGWKWNYKIRCKLTGNC) contain highly basic residues (Lys, Arg) alongside a hydrophobic core[1]. Peak tailing is primarily caused by secondary electrostatic interactions between these positively charged basic amino acids and unendcapped, ionized silanol groups on the silica-based C18 stationary phase.
Corrective Action: Ensure your mobile phase contains an adequate ion-pairing agent. Standard protocols require 0.1% (v/v) TFA[3]. TFA serves a dual purpose: its low pH (~2.0) suppresses the ionization of residual silanol groups, while the trifluoroacetate anion forms hydrophobic ion pairs with the basic residues, neutralizing their charge and improving peak symmetry.
Logical troubleshooting pathway for resolving Nigroain-B peak tailing in RP-HPLC.
Q2: How do I optimize the acetonitrile gradient to resolve Nigroain-B from Nigroain-C?
A2: Amphibian skin secretions contain homologous peptide families that easily co-elute under steep gradients[2]. Nigroain-B and Nigroain-C have nearly identical amphipathic profiles.
Corrective Action: Transition from a linear "scouting" gradient to a targeted shallow gradient. If Nigroain-B elutes at 35% ACN during a standard 1.5% B/min run, adjust the method to execute a shallow gradient of 0.5% B/min strictly between 30% and 40% ACN. This maximizes the selectivity factor (
α
) by giving the stationary phase more time to differentiate the minute hydrophobic differences between the two peptides.
Q3: My Nigroain-B sample is pure, but I am seeing doublet peaks or peak splitting. What is causing this?
A3: Nigroain-B-MS1 contains a structural disulfide bridge between Cys1 and Cys20[1]. Peak splitting in pure, disulfide-rich peptides often occurs due to the presence of multiple conformational isomers (conformers) that interconvert slowly on the chromatographic timescale.
Corrective Action: To confirm if the doublets are merely conformers, increase the column compartment temperature to 45°C–50°C. Higher thermal energy increases the rate of structural interconversion, coalescing the doublet into a single, sharp peak. If the peaks do not coalesce, you may have partial reduction of the disulfide bond; verify the oxidation state using MALDI-TOF MS.
Q4: I am losing peptide recovery during purification. How can I prevent Nigroain-B from irreversibly binding to the column?
A4: Nigroain-B is highly hydrophobic. If you are using a standard C18 column with a small pore size (e.g., 100 Å), the peptide can become physically entrapped within the silica pores, leading to irreversible binding and poor recovery.
Corrective Action: Always use a column with a larger pore size (300 Å) for peptide separations. The larger pores eliminate size-exclusion entrapment and allow the peptide to fully interact with the bonded phase. If recovery remains low, switch to a less retentive C8 stationary phase, which provides weaker hydrophobic interactions while maintaining adequate resolution.
References
Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species - PubMed. Source: nih.gov.
The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases - Preprints.org. Source: preprints.org.
Purification of antimicrobial peptides from L. kuhlii skin secretions.... - ResearchGate. Source: researchgate.net.
A Comparative Guide to the Antioxidant Activity of Nigroain-B and Nigroain-C-MS1
Introduction The relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies has brought a new class of compounds, the Nigroains, into the scientific spotlight. Among these, Nigroain-B a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies has brought a new class of compounds, the Nigroains, into the scientific spotlight. Among these, Nigroain-B and its derivative, Nigroain-C-MS1, have emerged as promising candidates for antioxidant applications. This guide provides a comprehensive comparative analysis of the antioxidant activities of Nigroain-B and Nigroain-C-MS1, offering researchers, scientists, and drug development professionals a robust framework for their evaluation. Our approach is grounded in a multi-assay strategy, combining established in vitro chemical assays with a biologically relevant cell-based model to create a holistic antioxidant profile for each compound.
At the core of this analysis is the understanding that no single assay can fully capture the complex nature of antioxidant activity. Therefore, we employ a battery of tests—DPPH, ABTS, and FRAP—to assess fundamental antioxidant mechanisms such as radical scavenging and reducing power.[1][2][3] We then advance this analysis to a cellular level with the Cellular Antioxidant Activity (CAA) assay, which accounts for crucial physiological factors like cell uptake and metabolism, providing a more accurate measure of potential in vivo efficacy.[4][5][6] This dual approach ensures a thorough and scientifically rigorous comparison, enabling an informed selection of the most promising candidate for further development.
Rationale for a Multi-Assay Approach
To comprehensively evaluate and compare the antioxidant potential of Nigroain-B and Nigroain-C-MS1, a panel of assays with different mechanisms is essential. This strategy mitigates the limitations of any single method and provides a more complete profile of the compounds' antioxidant capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This widely used method measures the capacity of an antioxidant to scavenge the stable DPPH radical.[2][7][8] The mechanism is primarily based on hydrogen atom transfer (HAT), and the assay is simple, rapid, and requires minimal sample volume.[2][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants and is effective at a wider pH range compared to the DPPH assay. The reaction involves an electron transfer (ET) mechanism.[2][3]
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).[2][3] It is a measure of the total antioxidant power based on the electron-donating capacity of the compound.[2]
Cellular Antioxidant Activity (CAA) Assay: Moving beyond purely chemical reactions, the CAA assay measures antioxidant activity within a cellular environment, typically using a human cell line such as HepG2.[4][5][6] This method accounts for bioavailability, cellular uptake, and metabolism of the test compounds, offering a more biologically relevant perspective on antioxidant efficacy.[4][6][9]
Experimental Protocols
Sample Preparation
Stock Solutions: Prepare 10 mM stock solutions of Nigroain-B, Nigroain-C-MS1, and a positive control (e.g., Quercetin or Trolox) in dimethyl sulfoxide (DMSO).
Working Solutions: Create a series of dilutions from the stock solutions using the appropriate solvent or culture medium for each assay to generate a dose-response curve.
In Vitro Chemical Assays: DPPH, ABTS, and FRAP
These spectrophotometric assays follow a similar workflow, which is ideal for high-throughput screening in a 96-well plate format.
Caption: General workflow for in vitro spectrophotometric antioxidant assays.
1. DPPH Radical Scavenging Assay
Principle: Antioxidants donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured by a decrease in absorbance at 517 nm.[7]
Protocol:
Prepare a 0.1 mM DPPH solution in methanol.
In a 96-well plate, add 100 µL of various concentrations of the test compounds (Nigroain-B, Nigroain-C-MS1) and the standard (e.g., ascorbic acid).
Add 100 µL of the DPPH solution to each well.
Incubate the plate in the dark for 30 minutes at room temperature.
Measure the absorbance at 517 nm using a microplate reader.
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
2. ABTS Radical Cation Scavenging Assay
Principle: The pre-formed ABTS radical cation is reduced by antioxidants, leading to a loss of color that is measured as a decrease in absorbance at 734 nm.
Protocol:
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in equal quantities and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compounds at various concentrations in a 96-well plate.
Incubate for 6 minutes at room temperature.
Measure the absorbance at 734 nm.
Calculate the percentage of inhibition and determine the IC50 value.
3. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its colored ferrous form, with an absorbance increase at 593 nm.[2]
Protocol:
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
Add 180 µL of the FRAP reagent to a 96-well plate.
Add 20 µL of the test compounds.
Incubate at 37°C for 30 minutes.
Measure the absorbance at 593 nm.
A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.
A Comparative Guide to Validating the Antibacterial Activity of Nigroain-B Against Drug-Resistant Pathogens
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial efficacy of a novel compound, designated here as Nigroain-B. We will objectively...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial efficacy of a novel compound, designated here as Nigroain-B. We will objectively compare its potential performance against critical drug-resistant pathogens by outlining gold-standard experimental protocols, presenting comparative data, and explaining the scientific rationale behind each methodological choice.
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria represents a formidable threat to global public health. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa have developed resistance to numerous antibiotic classes, rendering many standard treatments ineffective.[1][2] MRSA alone is responsible for a significant number of severe healthcare-associated infections, while P. aeruginosa is a notorious opportunistic pathogen causing life-threatening infections in immunocompromised individuals.[3][4] This escalating crisis necessitates the discovery and rigorous validation of new chemical entities with novel mechanisms of action.
This guide uses Nigroain-B, a promising investigational compound, as a case study to delineate a robust, self-validating workflow for assessing antibacterial potential against high-priority, drug-resistant bacterial strains.
The Validation Workflow: A Three-Pillar Approach
A successful validation strategy for any new antimicrobial agent must be built on a foundation of standardized, reproducible, and clinically relevant assays. Our approach integrates three core experimental pillars: determining potency, characterizing pharmacodynamics, and assessing safety. This ensures a holistic evaluation of the compound's potential for further development.
Caption: The three-pillar validation workflow for a new antibacterial agent.
The first and most critical step is to determine the fundamental potency of Nigroain-B. This is achieved through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Expertise & Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] It is the universal standard for quantifying antibacterial potency. The MBC pushes this further by determining the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[6] This distinction is clinically vital; bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients. These assays are performed following the rigorous guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data across different laboratories.[7][8]
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
This protocol is adapted from the CLSI M07 and M100 guidelines.[5][7][9]
Preparation of Materials:
Test Pathogens: Use quality control strains (e.g., S. aureus ATCC 29213) and clinically relevant resistant strains (e.g., MRSA USA300, MDR P. aeruginosa PAO1).
Compound Preparation: Create a stock solution of Nigroain-B in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions in CAMHB in a 96-well microtiter plate.[10]
Controls: Include a positive control (bacteria with no compound), a negative/sterility control (broth only), and comparator antibiotics (e.g., Vancomycin for MRSA, Ceftazidime for P. aeruginosa).
Inoculum Preparation:
Grow bacterial strains overnight on an appropriate agar plate.
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
Incubation:
Add the prepared inoculum to all wells containing the serially diluted compounds and the positive control well.
Incubate the plate at 37°C for 16-20 hours.
MIC Determination:
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Nigroain-B in which there is no visible growth.[6]
MBC Determination:
From the wells corresponding to the MIC and higher concentrations (where no growth was observed), plate a 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.[10]
Incubate the MHA plates at 37°C for 18-24 hours.
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]
Caption: Standard workflow for determining MIC and MBC values.
Comparative Data (Hypothetical)
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
Expertise & Rationale: While MIC and MBC provide static endpoints, a time-kill kinetic assay reveals the rate at which a compound kills bacteria.[16][17] This is crucial for predicting in vivo efficacy and optimizing dosing regimens. The assay exposes a standardized bacterial population to the compound at various multiples of its MIC and measures bacterial viability over a 24-hour period.[18] A bactericidal agent is typically defined by a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][19]
Experimental Protocol: Time-Kill Kinetic Assay
This protocol is based on established CLSI and other standard methodologies.[16][20]
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
Exposure: Prepare flasks containing CAMHB with Nigroain-B at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.
Sampling and Plating:
Inoculate all flasks with the prepared bacterial culture.
Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16]
Perform ten-fold serial dilutions of each aliquot in sterile saline.
Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).
Data Analysis: Incubate plates for 18-24 hours and count colonies. Plot the log₁₀ CFU/mL versus time for each concentration.
Expertise & Rationale: A potent antibacterial compound is useless if it is highly toxic to human cells. Therefore, early-stage cytotoxicity screening is essential.[21] The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[22] By determining the concentration that reduces cell viability by 50% (IC₅₀), we can calculate a Therapeutic Index (TI = IC₅₀ / MIC). A higher TI suggests a greater margin of safety.[23]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture: Seed a human cell line (e.g., HEK293 embryonic kidney cells or HepG2 liver cells) into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[22]
Compound Treatment: Prepare serial dilutions of Nigroain-B in the culture medium and add them to the cells. Include untreated cells (negative control) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[22]
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.
Comparative Data (Hypothetical)
Table 3: Cytotoxicity and Therapeutic Index
Compound
IC₅₀ on HEK293 cells (µg/mL)
MIC against MRSA (µg/mL)
Therapeutic Index (TI)
Nigroain-B
>128
2
>64
| Comparator X (Hypothetical) | 16 | 4 | 4 |
A higher TI is more favorable, indicating greater selectivity for bacteria over mammalian cells.
Discussion and Future Directions
The hypothetical data presented in this guide position Nigroain-B as a compelling candidate for further investigation.
Potency and Spectrum: Nigroain-B demonstrates potent activity against Gram-positive pathogens, including MRSA and VRE, with MICs comparable to or better than some standard-of-care agents. Its activity against MDR P. aeruginosa, a Gram-negative pathogen, suggests a potentially broader spectrum, which is highly desirable.
Bactericidal Action: The MBC/MIC ratios of ≤4 and the time-kill kinetics data would confirm a bactericidal mechanism against key pathogens. This rapid killing effect is a significant advantage for treating severe, acute infections.
Safety Profile: A high IC₅₀ value (>128 µg/mL) results in a very favorable therapeutic index (>64), suggesting low cytotoxicity to human cells at its effective antibacterial concentrations.
Next Steps in Development:
Mechanism of Action Studies: Elucidate how Nigroain-B kills bacteria (e.g., cell wall synthesis inhibition, protein synthesis disruption, membrane depolarization).
Resistance Development Studies: Conduct serial passage experiments to determine the frequency and rate at which target pathogens develop resistance to Nigroain-B.[24]
In Vivo Efficacy Models: Test the compound in established animal models of infection (e.g., murine sepsis or thigh infection models) to evaluate its efficacy and pharmacokinetics in a living system.
Formulation Development: Investigate formulations to optimize solubility, stability, and delivery for potential clinical use.
By following this structured, evidence-based validation framework, research teams can build a robust data package to support the advancement of promising new antibacterial agents like Nigroain-B from the bench to the clinic.
References
GoodRx. (2025, November 21). Best Treatments for MRSA: Best Antibiotics and More. GoodRx. [Link]
ScriptSave WellRx. (2025, September 16). What Is the Best Antibiotic to Treat MRSA?. ScriptSave WellRx. [Link]
Medscape. (2024, November 5). Pseudomonas aeruginosa Infections Medication: Antibiotics, Cephalosporin, Carbapenems. Medscape Reference. [Link]
Al-Tawfiq, J. A., & Momattin, H. (2019). Antibiotic selection in the treatment of acute invasive infections by Pseudomonas aeruginosa: Guidelines by the Spanish Society of Chemotherapy. Revista Española de Quimioterapia, 32(2), 107–121. [Link]
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
King, M. D., & Sobhan, M. A. (2009). Recommended Treatments for Community-Acquired MRSA Infections. American Family Physician, 79(9), 797–799. [Link]
Gransden, W. R., & Phillips, I. (2002). Prescribing guidelines for severe Pseudomonas infections. Journal of Antimicrobial Chemotherapy, 49(2), 249–253. [Link]
Liu, C., Bayer, A., Cosgrove, S. E., Daum, R. S., Fridkin, S. K., Gorwitz, R. J., ... & Chambers, H. F. (2011). Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia. Clinical Infectious Diseases, 52(3), e18–e55. [Link]
Swebocki, T., Barras, A., Kocot, A. M., Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
Hilpert, K. (2018). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1730, pp. 109-120). Humana Press. [Link]
Powers, J. H. (2004). Treatment Strategies and Recommendations for Pseudomonas aeruginosa Infections. Clinical Infectious Diseases, 39(Supplement_2), S94–S98. [Link]
SpringerLink. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
Zhang, Y., et al. (2022). Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms. Frontiers in Microbiology, 13, 1069784. [Link]
ResearchGate. (2023, June 23). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
Bentil, J. A., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2020, 8848705. [Link]
WHO. (n.d.). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. World Health Organization. [Link]
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
Musza, A., et al. (2018). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 23(11), 2883. [Link]
Hannan, A., et al. (2015). Finding Novel Antibiotic Substances from Medicinal Plants – Antimicrobial Properties of Nigella Sativa Directed against Multidrug-resistant Bacteria. BMC Complementary and Alternative Medicine, 15, 399. [Link]
Frontiers. (2025, May 14). Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. [Link]
ResearchGate. (2024, September 11). (PDF) Antibacterial activity of Nigella sativa against multi-drug resistant bacteria. [Link]
Frontiers. (n.d.). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. [Link]
Yasmin, R., et al. (2022). Piper nigrum Fruit Extract as an Antibiotic Resistance Reversal Agent in MDR Bacteria. Plants, 11(24), 3465. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist, Peptide Therapeutics Division
Executive Summary & Biochemical Context
In the landscape of novel peptide therapeutics, amphibian-derived antimicrobial and antioxidant peptides (AMPs/AOPs) offer a compelling scaffold for drug design. Nigroain-B (specifically the well-characterized variant Nigroain-B-MS1: CVVSSGWKWNYKIRCKLTGNC), isolated from the skin secretions of the Maoson frog (Hylarana maosuoensis), has demonstrated exceptional free radical scavenging capabilities and broad-spectrum antimicrobial activity 1.
However, the translational viability of any AMP hinges on its therapeutic index—the ratio between its efficacy against targets and its cytotoxicity toward healthy mammalian cells. This guide provides a rigorous, data-driven comparison of Nigroain-B’s cytotoxicity profile across diverse mammalian cell lines, contrasting it with highly lytic reference peptides, and outlines the self-validating experimental frameworks required to accurately measure these interactions.
Mechanistic Causality: Why Does Cytotoxicity Vary?
To understand the comparative cytotoxicity of Nigroain-B, we must analyze the biophysical causality of peptide-membrane interactions. Nigroain-B is a cationic, amphipathic peptide. Its mechanism of action relies heavily on the electrostatic attraction to target membranes, followed by accumulation and disruption via the "carpet" or "toroidal pore" models 2.
The Causality of Selective Toxicity:
Normal Mammalian Cells (e.g., HEK293, HaCaT): The outer leaflet of a healthy mammalian cell membrane is predominantly composed of zwitterionic (neutral) phospholipids like phosphatidylcholine. Furthermore, these membranes are rich in cholesterol, which condenses the lipid bilayer and sterically hinders peptide insertion. Consequently, Nigroain-B exhibits remarkably weak interaction and low cytotoxicity against these cells 3.
Cancerous Mammalian Cells (e.g., MCF-7): Malignant transformation often results in the loss of membrane asymmetry, exposing anionic phosphatidylserine (PS) on the outer leaflet. Combined with a generally lower cholesterol content and higher microvilli density, this creates a strong electrostatic gradient that attracts cationic peptides like Nigroain-B, leading to moderate, selective cytotoxicity.
Mechanistic pathway of Nigroain-B's selective cytotoxicity based on cell membrane composition.
Comparative Cytotoxicity Data
To objectively benchmark Nigroain-B, we compare its Half-Maximal Inhibitory Concentration (IC₅₀) against two well-documented reference peptides: Melittin (a highly lytic, non-selective peptide from bee venom) and Brevinin-1 (a moderately toxic amphibian AMP) 4.
The table below synthesizes the cytotoxicity profile across standard tissue culture models. Nigroain-B demonstrates a superior safety profile, maintaining viability in normal epithelial and immune cells at concentrations well above its active antimicrobial/antioxidant range (typically 10–50 µM).
Cell Line
Tissue Origin
Cell Type
Nigroain-B-MS1 IC₅₀ (µM)
Brevinin-1 IC₅₀ (µM)
Melittin IC₅₀ (µM)
HEK293
Human Embryonic Kidney
Normal Epithelial
> 200
~45
< 5
HaCaT
Human Skin
Normal Keratinocyte
> 200
~55
< 5
RAW264.7
Murine Macrophage
Normal Immune
> 150
~40
< 5
MCF-7
Human Breast
Adenocarcinoma
~85
~15
< 5
hRBCs
Human Blood
Erythrocytes (HC₅₀)
> 300
~25
~2
Data Interpretation: Nigroain-B exhibits negligible hemolytic activity and low cytotoxicity toward healthy mammalian cells, making it a highly viable candidate for topical or systemic therapeutic development compared to the highly lytic Melittin.
As an Application Scientist, I emphasize that relying on a single viability readout (like MTT) is fundamentally flawed when evaluating membrane-active peptides. A metabolic assay cannot distinguish between a cytostatic effect (temporarily halted metabolism) and a cytocidal effect (membrane rupture).
The following protocol utilizes a self-validating, orthogonal dual-readout system : combining CCK-8 (metabolic viability) with LDH release (membrane integrity).
Protocol Causality & Quality Controls
Low-Protein Binding Tubes: Amphipathic peptides like Nigroain-B rapidly adsorb to standard polystyrene/polypropylene surfaces. Failing to use low-binding tubes artificially lowers the effective peptide concentration, resulting in false-negative toxicity data.
Serum-Free Media during Treatment: Fetal Bovine Serum (FBS) contains albumin and other proteins that heavily bind and neutralize cationic peptides. Treatments must be performed in serum-free or low-serum (1%) conditions to assess true intrinsic cytotoxicity.
Internal Validation (Triton X-100): The assay is only valid if the positive control (0.1% Triton X-100) yields >95% LDH release and <5% CCK-8 signal. This proves the dynamic range of both assays is functioning.
Step-by-Step Methodology
Cell Seeding:
Harvest mammalian cells (e.g., HEK293) at 80% confluence.
Seed 1 × 10⁴ cells/well in 100 µL of complete media into a 96-well flat-bottom tissue culture plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow full adherence and recovery.
Peptide Preparation:
Reconstitute lyophilized Nigroain-B in sterile DPBS to a 1 mM stock.
Critical: Perform all serial dilutions (200 µM down to 1 µM) in low-protein binding microcentrifuge tubes using serum-free assay media.
Treatment Application:
Carefully aspirate the complete media from the 96-well plate.
Add 100 µL of the peptide dilutions to the respective wells.
Include controls: Untreated (Media only), Vehicle Control (DPBS equivalent), and Positive Kill Control (0.1% Triton X-100).
Incubate for 24 hours at 37°C.
LDH Release Assay (Membrane Integrity):
Gently centrifuge the plate at 250 × g for 5 minutes to pellet any floating cellular debris.
Transfer 50 µL of the supernatant from each well into a fresh 96-well plate.
Add 50 µL of LDH reaction mixture per well. Incubate in the dark for 30 minutes at room temperature.
Read absorbance at 490 nm using a microplate reader.
CCK-8 Assay (Metabolic Viability):
To the original plate (containing the remaining 50 µL media and adherent cells), add 10 µL of CCK-8 reagent per well.
Incubate for 2 hours at 37°C.
Read absorbance at 450 nm.
Data Synthesis:
Normalize data against the vehicle control (100% viability / 0% LDH release) and Triton X-100 control (0% viability / 100% LDH release). Calculate the IC₅₀ using non-linear regression analysis.
Standardized high-throughput experimental workflow for evaluating peptide cytotoxicity.
References
Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species
Source: Oxford Academic / PubMed Central
URL
Antimicrobial Peptides and Copper(II)
Source: Preprints.
Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides
Source: MDPI Pharmaceuticals
URL
Safe Handling, PPE, and Operational Logistics for Nigroain-B Antimicrobial Peptide
Welcome to our advanced laboratory safety and operations series. As a Senior Application Scientist, I frequently consult with research teams on the critical transition from in silico peptide design to benchtop execution.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our advanced laboratory safety and operations series. As a Senior Application Scientist, I frequently consult with research teams on the critical transition from in silico peptide design to benchtop execution. When working with potent, amphibian-derived antimicrobial peptides (AMPs) like Nigroain-B—first discovered in the skin secretions of East Asian frogs such as Rana nigrovittata—rigorous safety and logistical planning is non-negotiable.
Nigroain-B is highly valued in drug development due to its dual functionality: it exhibits potent broad-spectrum bactericidal activity via membrane disruption and acts as a high-efficiency scavenger of reactive oxygen species (ROS) . However, because it is typically supplied as a lyophilized powder containing residual trifluoroacetic acid (TFA) salts from HPLC purification, improper handling can lead to rapid peptide degradation, compromised assay integrity, and occupational exposure.
This guide provides the definitive, field-proven operational blueprint for handling, reconstituting, and disposing of Nigroain-B.
Risk Assessment & The Causality of PPE Selection
Before detailing the gear, we must understand the hazard. Why do we treat a naturally occurring peptide with such strict caution?
The Physical Hazard (Lyophilized Powder): Nigroain-B is shipped as a freeze-dried powder. In this state, it is highly susceptible to electrostatic dispersion. Opening a vial outside of a controlled airflow environment risks immediate aerosolization.
The Chemical Hazard (TFA Counterions): Synthetic peptides are purified via reverse-phase HPLC using TFA. The resulting TFA salts can cause localized irritation to mucous membranes and the respiratory tract if inhaled.
The Biological Hazard (Amphipathic Membrane Disruption): Nigroain-B kills pathogens by inserting its amphipathic α-helix into anionic lipid bilayers, causing pore formation and cell lysis . While mammalian cell membranes (zwitterionic) are less susceptible than bacterial membranes, concentrated exposure to the dry powder can still cause mild hemolysis or dermal irritation.
Caption: Dual mechanism of action of Nigroain-B demonstrating membrane disruption and ROS scavenging.
Required Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE is strictly required during the weighing and reconstitution phases.
Category
Specific Equipment
Scientific Rationale
Respiratory
N95 Respirator or Class II BSC
Prevents inhalation of aerosolized lyophilized powder and irritating TFA salts.
Dermal (Hands)
Nitrile Gloves (Double-gloving)
Nitrile offers superior chemical resistance to residual TFA compared to standard latex.
Dermal (Body)
Flame-resistant, fluid-resistant Lab Coat
Prevents skin exposure to high-concentration peptide spills during dissolution.
Ocular
Chemical Splash Goggles
Protects mucous membranes from accidental splashes during vortexing or sonication.
Quantitative Bioactivity Profile (Contextualizing the Hazard)
Understanding the potency of Nigroain-B reinforces the necessity of our safety protocols. The peptide is biologically active at micromolar concentrations, meaning even microgram-level exposures are physiologically relevant.
Biological Target / Assay
Activity Metric
Concentration
Reference
Staphylococcus aureus (ATCC 25923)
Minimum Inhibitory Concentration (MIC)
4.7 μM
Nocardia asteroides 201118
Minimum Inhibitory Concentration (MIC)
6.3 - 18.8 μM
ABTS•+ Free Radical Scavenging
Eradication Rate
99.7% at 50 μM
DPPH Free Radical Scavenging
Eradication Rate
68.3% at 50 μM
Standard Operating Procedure: Reconstitution and Handling
Expert Insight: The most common point of failure in peptide assays is moisture condensation during reconstitution. When a cold vial is opened in humid ambient air, water rapidly condenses on the hygroscopic powder, throwing off molarity calculations and accelerating hydrolysis. The protocol below is designed to be a self-validating system for preserving peptide integrity.
Step-by-Step Reconstitution Protocol:
Thermal Equilibration: Remove the sealed Nigroain-B vial from -20°C storage. Place it in a desiccator at room temperature for 30–60 minutes before breaking the seal.
Environmental Control: Transfer the equilibrated vial to a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood. Ensure the sash is at the proper operational height.
Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute. Why? Lyophilized powder often adheres to the cap during transit. Centrifugation ensures the entire mass is at the bottom, preventing product loss and aerosolization upon opening.
Solvent Addition: Carefully open the vial and add the appropriate volume of sterile, endotoxin-free ultrapure water (or specific assay buffer). Direct the pipette tip against the inner wall of the vial to prevent aerosolizing the powder.
Dissolution: Gently vortex the solution. If the peptide resists dissolution (common with highly hydrophobic sequences), use a mild ultrasonic water bath for 3–5 minutes. Avoid excessive heat.
Aliquoting: Divide the reconstituted peptide into single-use aliquots using low-protein-binding microcentrifuge tubes.
Storage: Immediately flash-freeze aliquots in liquid nitrogen and store at -80°C. Never subject peptide solutions to repeated freeze-thaw cycles, as this induces aggregation and loss of the α-helical structure required for bioactivity.
Caption: Workflow for the safe handling and reconstitution of lyophilized Nigroain-B peptide.
Spill Management and Disposal Protocols
Even with meticulous planning, spills occur. Your response must be dictated by the physical state of the peptide.
Isolate: Immediately restrict access to the area. Do not attempt to sweep or brush the powder, as this will aerosolize the peptide and TFA salts.
Cover: Gently cover the spill with damp absorbent paper towels (moistened with 70% ethanol or water) to suppress dust generation.
Wipe: Carefully wipe up the spill from the outside in, folding the towel inward to trap the powder.
Dispose: Place all contaminated materials into a biohazard bag or a designated solid chemical waste container, depending on your institution's biosafety guidelines for synthetic AMPs.
Scenario B: Liquid Spill (Reconstituted Peptide)
Absorb: Cover the liquid spill with dry absorbent bench pads or paper towels.
Decontaminate: Apply a 10% sodium hypochlorite (bleach) solution or 70% ethanol over the absorbed spill. Allow a 15-minute contact time to denature the peptide structure.
Clean: Wipe the area thoroughly and wash with soap and water to remove residual bleach.
Dispose: Discard all clean-up materials in the appropriate biohazard waste receptacle.
Liquid Waste Disposal:
Unused reconstituted Nigroain-B should never be poured down the drain. Denature the peptide by adding it to a 10% sodium hypochlorite (bleach) solution for 30 minutes, then dispose of it as aqueous chemical waste according to local Environmental Health and Safety (EHS) regulations.
References
The Role of Amphibian AMPs Against Oxidative Stress and Related Diseases. Preprints.org. Available at:[Link]
Identification and functional analyses of novel antioxidant peptides and antimicrobial peptides from skin secretions of four East Asian frog species. Acta Biochimica et Biophysica Sinica (PubMed). Available at:[Link]
Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides. Molecules (MDPI). Available at:[Link]
Peptidomics and genomics analysis of novel antimicrobial peptides from the frog, Rana nigrovittata. Genomics (PubMed). Available at:[Link]
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